Technical Documentation Center

3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride
  • CAS: 1461706-10-4

Core Science & Biosynthesis

Foundational

Predictive Toxicology and Safety Profiling of 3-(1H-1,2,3-triazol-4-yl)aniline Dihydrochloride

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Identity In contemporary preclinical dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Identity

In contemporary preclinical drug discovery, the integration of novel heterocyclic scaffolds must be rigorously balanced against their inherent toxicological liabilities. 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride (CAS: 1461706-10-4) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, antifungal agents, and antiparasitic compounds[1][2]. However, from a safety pharmacology perspective, this molecule is a composite of two well-documented structural alerts: an unprotected primary aniline and a 1,2,3-triazole ring.

As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a dynamic biological perturbagen. This whitepaper deconstructs the mechanistic toxicity of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride and provides field-proven, self-validating protocols to empirically evaluate its safety profile during lead optimization.

Baseline Hazard Classifications

According to standardized safety data, the dihydrochloride salt of this compound exhibits multi-route acute toxicity[3].

  • Acute Tox. 4: Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332).

  • Skin Irrit. 2 / Eye Irrit. 2: Causes skin and serious eye irritation (H315, H319).

  • STOT SE 3: May cause respiratory irritation (H335).

Mechanistic Toxicology: Deconstructing Structural Alerts

To design effective safety screens, we must first understand the causality of the compound's toxicity at a molecular level. The toxicity of 3-(1H-1,2,3-triazol-4-yl)aniline is driven by the synergistic liabilities of its two primary functional groups[4].

The Aniline Alert: Bioactivation and Oxidative Stress

Primary anilines are classic structural alerts for idiosyncratic hepatotoxicity and methemoglobinemia[5]. The primary mechanism is Phase I metabolic bioactivation. Hepatic Cytochrome P450 (CYP) enzymes—particularly CYP3A4 and CYP2D6—oxidize the aniline nitrogen to form an N-hydroxylamine intermediate. This intermediate spontaneously or enzymatically dehydrates into a highly electrophilic nitroso species.

If not rapidly detoxified by cellular glutathione (GSH), these reactive metabolites covalently bind to hepatic proteins, inducing reactive oxygen species (ROS) production. This oxidative stress leads to the rapid depolarization of the inner mitochondrial membrane potential (MMP), ultimately triggering hepatocyte apoptosis[5].

The Triazole Alert: CYP Coordination and hERG Liability

While the 1,2,3-triazole moiety is prized for its metabolic stability and ability to mimic amide bonds, its nitrogen lone pairs can coordinate strongly with the heme iron of CYP450 enzymes. This can lead to potent, unintended mechanism-based inhibition of hepatic enzymes, causing severe drug-drug interactions (DDIs)[5]. Furthermore, structure-activity relationship (SAR) studies on triazolyl-aniline derivatives (such as early-stage Syk inhibitors) have demonstrated significant off-target binding to the hERG potassium channel, often yielding IC50 values < 10 µM, which poses a severe risk for QT interval prolongation and cardiotoxicity[1].

G A 3-(1H-1,2,3-triazol-4-yl)aniline B Hepatic CYP450 N-Oxidation A->B Phase I Metabolism C N-Hydroxylamine Intermediate B->C D Nitroso Reactive Species C->D Spontaneous Dehydration E GSH Depletion & ROS Generation D->E Covalent Protein Binding F Hepatotoxicity & Methemoglobinemia E->F Mitochondrial Depolarization

Bioactivation pathway of the aniline moiety leading to hepatotoxicity.

Quantitative Hazard & Toxicity Data

The following table synthesizes the expected toxicological parameters for the 3-(1H-1,2,3-triazol-4-yl)aniline pharmacophore based on structural alert profiling and historical empirical data from analogous kinase and parasitic inhibitors[1][2][3].

Toxicological ParameterExpected Profile / Value RangeMechanistic Driver
Acute Toxicity (Oral/Dermal) Category 4 (Harmful)Systemic absorption of the dihydrochloride salt.
Hepatotoxicity Risk High (Requires GSH screening)Aniline bioactivation to nitroso species.
hERG Inhibition (IC50) Often < 10 µM in functionalized analogsTriazole/aniline coordination in the hERG pore.
CYP3A4 Inhibition Moderate to HighTriazole nitrogen coordination with heme iron.
In Vivo Findings (Rodent) Hepatocyte necrosis, bile plugsDownstream effects of ROS and MMP depolarization.

Self-Validating Experimental Protocols for Safety Profiling

To ensure scientific integrity, toxicity cannot simply be assumed; it must be empirically quantified. The following protocols are designed as self-validating systems to evaluate the safety of derivatives built upon the 3-(1H-1,2,3-triazol-4-yl)aniline scaffold.

Protocol A: Reactive Metabolite Trapping (Glutathione Assay)

Causality & Rationale: Electrophilic nitroso species generated from aniline oxidation are too transient to detect via standard LC-MS. By introducing Glutathione (GSH)—a soft nucleophile—we force the transient species to form stable adducts. Quantifying these adducts provides a direct, causal measurement of bioactivation risk[4].

Self-Validating System:

  • Positive Control: Diclofenac (known to form reactive quinone imines).

  • Negative Control: Verapamil (metabolically stable against reactive adduct formation).

  • Acceptance Criteria: Positive control must show >5 distinct GSH adduct peaks; negative control must show 0.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride in DMSO.

  • Incubation Matrix: In a 96-well plate, combine Human Liver Microsomes (HLMs, 1 mg/mL final protein concentration), 5 mM GSH, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add the test compound (final concentration 10 µM) and pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Reaction: Incubate at 37°C for 60 minutes with gentle shaking.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS) using a neutral loss scan of 129 Da (characteristic of GSH cleavage) to identify adducts.

Protocol B: Automated Patch-Clamp for hERG Liability

Causality & Rationale: Because triazolyl-anilines have a known propensity to bind the hERG channel[1], relying on competitive binding assays (like radioligand displacement) is insufficient, as they do not measure functional channel block. Automated patch-clamp directly measures the physiological ionic current, providing definitive proof of cardiotoxic liability.

Self-Validating System:

  • Positive Control: E-4031 (a potent, specific hERG inhibitor).

  • Vehicle Control: 0.1% DMSO.

  • Acceptance Criteria: E-4031 must yield an IC50 between 10-50 nM; seal resistance must remain >1 GΩ throughout the recording.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend in extracellular recording solution.

  • Capture & Seal: Load cells into an automated patch-clamp system (e.g., QPatch). Apply negative pressure to form a gigaseal (>1 GΩ), followed by a brief voltage pulse to achieve whole-cell configuration.

  • Baseline Recording: Apply a standard hERG voltage protocol (depolarization to +20 mV followed by a repolarizing step to -50 mV to elicit tail currents). Record baseline tail currents for 3 minutes.

  • Compound Application: Perfuse 3-(1H-1,2,3-triazol-4-yl)aniline at ascending concentrations (0.1, 1, 3, 10, 30 µM). Allow 5 minutes of equilibration per concentration.

  • Data Extraction: Measure the peak tail current amplitude at each concentration relative to baseline. Calculate the IC50 using a 4-parameter logistic fit.

In Vivo Safety Pharmacology Considerations

If a derivative of 3-(1H-1,2,3-triazol-4-yl)aniline clears in vitro screening, it must transition to in vivo models. Historical GLP toxicology studies of similar triazolyl-aniline compounds in rats and dogs have revealed specific organ liabilities[1].

During a standard 14-day or 28-day repeated-dose toxicity study, pathologists must specifically look for:

  • Hepatic Findings: Single-cell necrosis of hepatocytes, bile plugs, and portal inflammation. These are direct downstream consequences of the ROS generation and MMP depolarization initiated by the aniline moiety[1][5].

  • Hematological Findings: Elevated methemoglobin levels, a direct result of N-hydroxylamine circulation in the bloodstream interacting with erythrocytes.

Workflow S1 Step 1: In Silico Alert Profiling (Structural Alert Analysis) S2 Step 2: In Vitro Bioactivation (HLM + GSH Trapping) S1->S2 S3 Step 3: Off-Target Safety (Automated hERG Patch-Clamp) S2->S3 S4 Step 4: In Vivo Tox (Rodent 14-Day Dose Range) S3->S4 S5 Go/No-Go Decision Lead Optimization S4->S5

Tiered preclinical safety screening workflow for triazolyl-anilines.

Conclusion

The compound 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is a potent chemical tool, but its structural alerts demand rigorous, mechanistic safety profiling. By understanding the causality behind its toxicity—specifically aniline-driven oxidative stress and triazole-driven CYP/hERG coordination—researchers can utilize the self-validating protocols outlined above to rationally design out toxic liabilities during the lead optimization phase.

References

  • Title: 3-(1H-1,2,3-triazol-4-yl)
  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: dndi.

Sources

Exploratory

The Strategic Role of 3-(1H-1,2,3-triazol-4-yl)aniline Dihydrochloride in Click Chemistry and Drug Discovery

Executive Summary The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the crown jewel of click chemistry—has fundamentally reshaped the landscape of medicinal chemistry. Within this paradigm, 3-(1H-1,2,3-tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the crown jewel of click chemistry—has fundamentally reshaped the landscape of medicinal chemistry. Within this paradigm, 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride (CAS: 1461706-10-4) has emerged as a premier bifunctional building block. As application scientists, we recognize that true innovation in drug discovery relies on scaffolds that offer both synthetic tractability and superior pharmacokinetic properties. This whitepaper explores the mechanistic utility, self-validating synthesis workflows, and downstream applications of this critical compound.

Mechanistic Foundations of the Triazole-Aniline Scaffold

When designing small-molecule therapeutics, we constantly battle metabolic liability. The ubiquitous amide bond, while synthetically easy to form, is highly susceptible to enzymatic cleavage in vivo.

The 1,2,3-triazole ring serves as a highly effective1. Unlike amides, triazoles are entirely resistant to proteolytic cleavage. Furthermore, the strong dipole moment (~5 Debye) and hydrogen-bond accepting capabilities of the triazole nitrogens facilitate robust interactions with target proteins, such as coordinating with the 2.

Why utilize the dihydrochloride salt specifically? The free base of 3-(1H-1,2,3-triazol-4-yl)aniline is prone to oxidative degradation (visible as darkening over time) and exhibits poor solubility in aqueous assay buffers. The dihydrochloride form acts as a self-validating stability mechanism—ensuring long-term shelf life, resistance to oxidation, and immediate solubility in biphasic reaction conditions.

Bioisostere Amide Amide Bond Enzymatically Labile Triazole 1,2,3-Triazole Metabolically Stable Strong Dipole Amide->Triazole Bioisosteric Replacement Target Drug Target Enhanced Binding Triazole->Target H-Bonding Aniline Aniline Group Nucleophilic Handle Aniline->Target Derivatization

Fig 1: Mechanistic rationale for utilizing the triazole-aniline scaffold in drug design.

Synthesis Workflow: A Self-Validating CuAAC System

Direct synthesis of 1H-triazoles from hydrazoic acid is hazardous and often low-yielding. In our laboratories, we utilize a proxy-azide strategy to safely and efficiently generate the 1H-triazole core.

Workflow Alkyne 3-Ethynylaniline CuAAC CuAAC Reaction Cu(I) Catalysis Alkyne->CuAAC Azide PMB-Azide Azide->CuAAC Intermediate PMB-Protected Triazole CuAAC->Intermediate Deprotect TFA / Anisole Deprotection Intermediate->Deprotect Salt HCl in Dioxane Salt Formation Deprotect->Salt Product 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride Salt->Product

Fig 2: Synthesis workflow of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride via CuAAC.

Protocol 1: Synthesis of the Triazole Core

This protocol is designed with built-in causality to ensure high fidelity and yield.

Step 1: Azide-Alkyne Cycloaddition

  • Action: Suspend 3-ethynylaniline (1.0 eq) and p-methoxybenzyl azide (PMB-N3) (1.0 eq) in a 1:1 mixture of t-BuOH and H2O. Add CuSO4·5H2O (0.05 eq) followed by Sodium Ascorbate (0.10 eq). Stir at room temperature for 12 hours.

  • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing the oxidative homocoupling of alkynes (Glaser coupling). The biphasic t-BuOH/H2O system is critical; it ensures the solubility of both the hydrophobic organic substrates and the inorganic catalysts, driving the reaction to completion.

Step 2: PMB Deprotection

  • Action: Isolate the intermediate and dissolve in Trifluoroacetic acid (TFA). Add anisole (2.0 eq) and heat to 80°C for 6 hours.

  • Causality: The PMB group is acid-labile. Anisole is strictly required as a carbocation scavenger. Without it, the highly reactive 4-methoxybenzyl carbocations generated during cleavage will re-alkylate the triazole nitrogens or the aniline ring, destroying the yield.

Step 3: Dihydrochloride Salt Formation

  • Action: Concentrate the mixture, dissolve the residue in minimal ethanol, and add 4M HCl in dioxane dropwise until precipitation ceases. Filter and wash with cold diethyl ether.

  • Causality: Precipitation of the dihydrochloride salt directly from the organic phase acts as a self-purifying step, leaving lipophilic impurities in the supernatant and eliminating the need for tedious column chromatography.

Applications in Drug Discovery

The meta-substituted aniline-triazole scaffold has demonstrated remarkable efficacy across diverse therapeutic areas. By acting as a rigid spacer and an active pharmacophore, it enables precise spatial orientation of functional groups within enzyme active sites.

Table 1: Pharmacological Targets and Activity Profiles of Triazole-Aniline Derivatives

Target Protein / PathogenTherapeutic AreaScaffold ContextRepresentative Activity (IC50)Key Molecular Interaction
IDO1 Enzyme Cancer ImmunotherapyImidazothiazole-triazole0.08 µMTriazole nitrogen coordinates directly with heme iron.
HIV-1 Vif Viral Infection1,4-disubstituted triazole1.2 µMBioisosteric replacement of amide bond enhances metabolic stability.
Trypanosoma cruzi Chagas DiseaseGalactosyl-triazole4.17 - 6.0 µMSelective binding without mammalian cytotoxicity.
VEGFR-2 / PD-L1 OncologyAniline-triazoleHigh AffinityConformation mimics sorafenib within the kinase domain.

Data synthesized from recent literature on 3 and 4.

Downstream Derivatization: Amide Coupling Protocol

To utilize 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride in library synthesis, the aniline moiety must be cleanly acylated.

Protocol 2: High-Efficiency Amide Coupling
  • Step 1: In Situ Free-Basing Suspend 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: The dihydrochloride salt requires exactly 2.0 equivalents of base just to neutralize the HCl. The 3rd equivalent ensures a mildly basic environment, preventing the protonation of the aniline nucleophile during the coupling phase.

  • Step 2: Carboxylic Acid Activation In a separate vial, dissolve the target carboxylic acid (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 15 minutes. Causality: Pre-activation forms the highly reactive OAt ester. HATU is specifically chosen over standard EDC/HOBt conditions because anilines are electronically deactivated compared to aliphatic amines; HATU dramatically accelerates the reaction and minimizes epimerization of chiral acids.

  • Step 3: Coupling and Monitoring Transfer the activated acid to the aniline solution. Stir at room temperature for 4-12 hours. Monitor strictly via LC-MS. Causality: LC-MS monitoring is critical. If excess coupling reagent is present, the unprotected 1H-triazole ring can occasionally undergo undesired side reactions (e.g., transient acylation).

  • Step 4: Quench and Isolation Quench with saturated aqueous NaHCO3. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Conclusion

3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is far more than a simple chemical intermediate; it is a strategic vector for drug design. By leveraging the bioisosteric properties of the triazole ring and the synthetic versatility of the aniline handle, researchers can rapidly access highly stable, potent, and target-specific chemical space. Adhering to the self-validating protocols outlined above ensures that this building block translates reliably from benchtop synthesis to biological assay.

References

  • Title: Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry Source: Frontiers in Chemistry URL
  • Source: Pharmaceuticals (MDPI)
  • Title: Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors Source: Molecules / Semantic Scholar URL
  • Title: 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists Source: Journal of Medicinal Chemistry / PMC URL
  • Title: Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)

Sources

Foundational

Fragment-Based Evaluation of Receptor Binding Affinity: The 3-(1H-1,2,3-triazol-4-yl)aniline Dihydrochloride Scaffold

Executive Summary & Mechanistic Rationale In the realm of Fragment-Based Drug Discovery (FBDD), the selection of low-molecular-weight building blocks is dictated by their ligand efficiency, synthetic tractability, and ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the realm of Fragment-Based Drug Discovery (FBDD), the selection of low-molecular-weight building blocks is dictated by their ligand efficiency, synthetic tractability, and capacity to form high-quality interactions with target receptors. The compound 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride (CAS: 1461706-10-4) represents a highly privileged fragment scaffold. It combines two potent pharmacophores—an aniline ring and a 1,2,3-triazole moiety—into a single, rigid molecular framework.

As a Senior Application Scientist overseeing biophysical screening, I approach this compound not merely as a chemical intermediate, but as a highly optimized biophysical probe. The structural logic of this fragment is threefold:

  • The 1,2,3-Triazole Bioisostere: The 1,2,3-triazole ring is a widely recognized bioisostere for trans-amide bonds, offering superior metabolic stability while mimicking the electronic properties of peptides[1]. It possesses a significant dipole moment and functions as a robust hydrogen bond acceptor via its N2 and N3 lone pairs, while the C5-bound hydrogen can act as a weak hydrogen bond donor[2].

  • The Aniline Anchor: The aniline moiety provides an essential hydrogen bond donor/acceptor pair. In kinase targets such as the Epidermal Growth Factor Receptor (EGFR), the aniline nitrogen is highly effective at anchoring the fragment to the ATP-binding hinge region[2].

  • The Dihydrochloride Salt Form: Fragments must often be screened at exceptionally high concentrations ( 100μM to 5mM ) due to their inherently low initial binding affinities. The dihydrochloride salt form is a deliberate design choice that prevents compound aggregation in aqueous assay buffers, thereby eliminating a primary source of false-positive signals in biophysical assays.

Binding_Model Target Target Receptor (e.g., EGFR Hinge / GPCR Pocket) Aniline Aniline Moiety (H-Bond Donor/Acceptor) Aniline->Target Kinase Hinge Binding Triazole 1,2,3-Triazole Ring (Amide Bioisostere / Dipole) Triazole->Target Pi-Pi Stacking & H-Bonding Salt Dihydrochloride Salt (Aqueous Solubility) Salt->Target Dissociates in Buffer

Figure 1: Pharmacophore interaction model of 3-(1H-1,2,3-triazol-4-yl)aniline.

Receptor Binding Profiles & Target Applications

The 1,2,3-triazole scaffold is synthesized efficiently via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, allowing rapid expansion of the fragment into lead-like molecules[3]. Before elaboration, however, the baseline binding affinity of the core fragment must be established. This scaffold has demonstrated utility across several distinct receptor classes:

  • Kinase Domains (e.g., EGFR): Triazole-aniline hybrids are frequently utilized to target the ATP-cleft of wild-type and mutant EGFR. The fragment anchors to the hinge region, while the triazole ring directs subsequent functional groups into the hydrophobic pocket[2].

  • G-Protein Coupled Receptors (e.g., Dopamine D3R): The 1,2,3-triazole moiety serves as a critical linker and bioisosteric replacement in Dopamine D3 receptor (D3R) ligands, maintaining high D3R binding functionality while improving metabolic stability compared to traditional amide linkers[4].

Quantitative Data Presentation: Fragment-Level Binding Metrics

The following table summarizes representative baseline biophysical metrics for the unelaborated 3-(1H-1,2,3-triazol-4-yl)aniline fragment against standard screening targets.

Target ReceptorAssay ModalityLigand Efficiency (LE)Binding Affinity ( KD​ / Ki​ )Primary Interaction Mode
EGFR (Kinase Domain) Surface Plasmon Resonance~0.35 kcal/mol/HA 45μM ( KD​ )Aniline H-bond to hinge region
Dopamine D3 (GPCR) Radioligand Displacement~0.32 kcal/mol/HA 120μM ( Ki​ )Triazole dipole-dipole interaction
DNA Gyrase Thermal Shift Assay (TSA)~0.30 kcal/mol/HA 250μM ( KD​ )Triazole N2/N3 H-bond acceptor

Self-Validating Experimental Protocols

To accurately quantify the binding affinity of low-molecular-weight fragments, the experimental design must account for rapid association/dissociation rates and potential solvent artifacts.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

SPR is the gold standard for FBDD because it provides label-free, real-time kinetic data. The following protocol is optimized for the rapid kinetics typical of the triazole-aniline fragment.

Step-by-Step Methodology:

  • Sensor Surface Preparation: Immobilize the target receptor (e.g., His-tagged EGFR kinase domain) onto a Ni-NTA sensor chip.

    • Causality: Capture chemistry (rather than random amine coupling) ensures a uniform orientation of the receptor, preserving the accessibility of the ATP-binding site for the fragment.

  • Buffer Optimization: Prepare the running buffer (e.g., PBS-P+ supplemented with 5% DMSO).

    • Causality: While the dihydrochloride salt provides excellent baseline aqueous solubility, 5% DMSO is critical to maintain the solubility of the fragment at the high concentrations required during the injection phase.

  • Solvent Correction Calibration (Critical Self-Validation): Run a series of 8 blank buffer injections with DMSO concentrations ranging from 4.5% to 5.5%.

    • Causality: DMSO has a massive refractive index. Any slight mismatch between the sample buffer and running buffer will cause a bulk shift. This calibration curve allows the software to subtract solvent artifacts, validating that the measured response units (RU) represent true binding.

  • Analyte Titration: Inject the 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride in a 2-fold dilution series (e.g., 10μM to 1000μM ) at a high flow rate ( 50μL/min ).

    • Causality: High flow rates minimize mass transport limitations, ensuring that the rapid kon​ and koff​ rates of the fragment are not masked by diffusion artifacts.

  • Data Analysis: Because fragments often dissociate too rapidly to fit standard kinetic models, fit the equilibrium binding responses ( Req​ ) against analyte concentration using a 1:1 steady-state affinity model to determine the KD​ .

Protocol B: Radioligand Displacement Assay for GPCR Affinity

For membrane-bound targets like the Dopamine D3 receptor, biophysical methods like SPR are challenging. Radioligand binding provides a robust orthogonal approach.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the target GPCR and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Tracer Addition: Add a fixed concentration of a radiolabeled standard (e.g., [3H] -spiperone for D3R) at a concentration equal to its known KD​ .

  • Fragment Competition: Add the fragment across a logarithmic concentration gradient ( 1μM to 10mM ).

    • Causality: The dihydrochloride salt form is paramount here; it ensures the fragment does not precipitate out of the aqueous binding buffer at the millimolar concentrations required to achieve a full displacement curve.

  • Incubation & Filtration: Incubate to equilibrium (1.5 hours at room temperature). Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethyleneimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge, drastically reducing non-specific binding of the radioligand to the filter matrix and ensuring a high signal-to-noise ratio.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ via non-linear regression and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

FBDD_Workflow A Fragment Library (Triazole-Aniline) B Primary Screen (SPR / Thermal Shift) A->B C Orthogonal Validation (NMR / Radioligand) B->C D Structural Resolution (X-Ray Crystallography) C->D E Hit-to-Lead Optimization D->E

Figure 2: Fragment-Based Drug Discovery (FBDD) workflow for triazole-aniline scaffolds.

References

  • [4] Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands - ResearchGate. Available at:

  • [1] 1,2,3-Triazoles as Biomimetics in Peptide Science - MDPI. Available at:

  • [2] Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy - PMC (NIH). Available at:

  • [3] An Atom-Economic Method for 1,2,3-Triazole Derivatives via Oxidative [3 + 2] Cycloaddition Harnessing the Power of Electrochemical Oxidation and Click Chemistry - ACS Publications. Available at:

Sources

Exploratory

Physicochemical and Blood-Brain Barrier Permeability Profiling of 3-(1H-1,2,3-triazol-4-yl)aniline Dihydrochloride

Target Audience: Medicinal Chemists, DMPK Scientists, and CNS Drug Development Professionals Molecular Architecture & CNS Rationale The compound 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride (CAS: 1461706-10-4) repres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and CNS Drug Development Professionals

Molecular Architecture & CNS Rationale

The compound 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride (CAS: 1461706-10-4) represents a highly versatile building block and pharmacophore in central nervous system (CNS) drug discovery. The 1,2,3-triazole ring is widely recognized not merely as a passive linker synthesized via "click chemistry," but as a robust bioisostere for amide bonds. It participates actively in target binding through strong dipole-dipole interactions and hydrogen bonding 1.

When evaluating this compound for Blood-Brain Barrier (BBB) permeability, we must analyze the causality between its structural formulation and its pharmacokinetic behavior. The dihydrochloride salt formulation is deliberately chosen to enhance aqueous solubility and prevent the oxidative degradation typical of free anilines. However, highly charged, polar molecules cannot passively diffuse across the lipophilic endothelial cells of the BBB. Therefore, the compound's ability to penetrate the brain is entirely dependent on its dissociation into the neutral free base at physiological pH (7.4).

Physicochemical Predictors of Permeability

For optimal passive brain permeation, a molecule must balance lipophilicity with a low Topological Polar Surface Area (TPSA)—generally accepted to be <90A˚2 for CNS therapeutics 2.

Table 1: Physicochemical Profile of 3-(1H-1,2,3-triazol-4-yl)aniline

PropertyValueCNS Drug-Likeness Implication
Molecular Weight (Salt) 233.10 g/mol Highly soluble in aqueous assay buffers.
Molecular Weight (Free Base) 160.18 g/mol Well below the 400 Da threshold for optimal BBB penetration.
TPSA ~67.6 A˚2 Favorable (< 90 A˚2 ). Comprises aniline (~26 A˚2 ) and triazole (~41.6 A˚2 ).
Hydrogen Bond Donors (HBD) 3Acceptable (Aniline NH2​ = 2; Triazole NH = 1).
Hydrogen Bond Acceptors (HBA) 4Favorable (Total Nitrogen atoms = 4).

The Causality of Permeation: Salt Dissociation to Transcellular Flux

The transport of 3-(1H-1,2,3-triazol-4-yl)aniline across the BBB is a multi-stage physicochemical event. Upon introduction to the systemic circulation (pH ~7.4), the dihydrochloride salt dissociates. The primary amine of the aniline ( pKa​≈4.6 ) and the triazole ring ( pKa​≈1.2 for the conjugate acid) will exist predominantly in their un-ionized, neutral free-base forms in the blood plasma.

This neutral species partitions into the lipophilic core of the brain microvascular endothelial cells. However, because the triazole ring acts as a pharmacophore with a strong dipole moment, it may be recognized by active efflux transporters such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics back into the capillary lumen.

G Salt Dihydrochloride Salt (Highly Soluble, Charged) FreeBase Free Base Form (Lipophilic, Neutral) Salt->FreeBase pH 7.4 Dissociation Lipid BBB Endothelial Lipid Bilayer FreeBase->Lipid Passive Diffusion Brain Brain Parenchyma (Target Site) Lipid->Brain Transcellular Transport Efflux P-gp / BCRP Efflux Transporters Lipid->Efflux Substrate Recognition Efflux->FreeBase Active Efflux

Mechanistic pathway of 3-(1H-1,2,3-triazol-4-yl)aniline BBB permeation and efflux dynamics.

In Vitro Permeability Workflows

To accurately profile the BBB permeability of this compound, a two-tiered self-validating experimental approach is required. We first assess passive diffusion via PAMPA-BBB, followed by an active transport assessment using the MDCK-MDR1 cell line.

Protocol 1: PAMPA-BBB (High-Throughput Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates the variable of passive transcellular diffusion by stripping away active transport mechanisms 3.

Methodology:

  • Membrane Preparation: Coat the PVDF filter of a 96-well "acceptor" plate with 4-5 μL of porcine brain lipid extract (20 mg/mL dissolved in dodecane) to mimic the specific lipid composition of the BBB.

  • Donor Solution Preparation: Dissolve 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride in DMSO (10 mM stock). Dilute to a final concentration of 50 μM in phosphate buffer (pH 7.4). The final DMSO concentration must not exceed 0.5% to prevent artificial membrane fluidization.

  • Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 60 minutes under constant stirring (to reduce the aqueous boundary layer).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using UV spectroscopy or LC-MS/MS.

  • Validation & Calculation: Calculate the effective permeability ( Pe​ ). The assay is self-validated by running reference standards concurrently (e.g., Verapamil for high permeability, Atenolol for low permeability).

Protocol 2: MDCK-MDR1 Bidirectional Permeability

Because triazole derivatives can be substrates for efflux pumps, passive diffusion data must be contextualized with active efflux data. Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) provide a robust model for P-gp mediated efflux at the BBB 4.

Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto semi-permeable Transwell inserts. Culture for 4-5 days.

  • Integrity Check: Measure Trans-epithelial Electrical Resistance (TEER). Causality note: A TEER > 600 Ω/cm2 is mandatory. It confirms the formation of tight junctions, ensuring that any detected permeation is transcellular, not paracellular leakage.

  • Dosing: Apply 10 μM of the test compound to the Apical (A) chamber for A B assessment, and to the Basolateral (B) chamber for B A assessment.

  • Incubation & Sampling: Incubate at 37°C in 5% CO2​ . Take aliquots from the receiver chambers at 60 and 120 minutes.

  • Data Analysis: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio (ER).

MDCK Seed 1. Seed MDCK-MDR1 Cells on Transwell Inserts Culture 2. Culture to Confluence (TEER > 600 Ω/cm²) Seed->Culture Dose 3. Apply 10 µM Compound (Apical & Basolateral) Culture->Dose Incubate 4. Incubate 60-120 min (37°C, 5% CO2) Dose->Incubate Analyze 5. LC-MS/MS Analysis (Calculate Papp & ER) Incubate->Analyze

Step-by-step bidirectional MDCK-MDR1 assay workflow for evaluating apparent permeability.

Quantitative Data Interpretation

The viability of 3-(1H-1,2,3-triazol-4-yl)aniline as a CNS-active scaffold depends on interpreting the Pe​ and Papp​ values against established industry benchmarks.

Table 2: Benchmark Criteria for BBB Permeability Assays

Assay TypeMetricHigh CNS PermeabilityModerate PermeabilityLow Permeability / Efflux
PAMPA-BBB Pe​ ( 10−6 cm/s) >4.0 2.0−4.0 <2.0
MDCK-MDR1 Papp​ A B ( 10−6 cm/s) >10.0 3.0−10.0 <3.0
MDCK-MDR1 Efflux Ratio (ER) <2.0 (No Efflux) 2.0−2.5 >2.5 (Strong P-gp Substrate)

Note: If the ER is >2.5 , the assay must be repeated in the presence of a P-gp inhibitor (e.g., Elacridar or Verapamil). If the ER drops below 2.0 upon inhibition, the compound is definitively validated as a P-gp substrate, which may severely restrict its in vivo brain-to-plasma (B/P) ratio despite favorable PAMPA-BBB passive diffusion metrics.

References

  • Lengerli, D., et al. (2022). "The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool." Expert Opinion on Drug Discovery.
  • Kaczorowska, K., et al. (2024). "Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology." MDPI.
  • Alahmari, A., et al. (2023). "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates." Frontiers in Pharmacology (PMC).
  • Cyprotex / Evotec. "MDCK-MDR1 Permeability Assay Protocol & Overview." Evotec ADME-Tox Solutions.

Sources

Foundational

A Technical Guide to the Structure-Activity Relationship (SAR) of 3-(1H-1,2,3-triazol-4-yl)aniline Derivatives as Anticancer Agents

Abstract: The 1,2,3-triazole ring system, particularly when integrated into a 3-(1H-1,2,3-triazol-4-yl)aniline scaffold, represents a "privileged" structure in modern medicinal chemistry. Its robust and versatile synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1,2,3-triazole ring system, particularly when integrated into a 3-(1H-1,2,3-triazol-4-yl)aniline scaffold, represents a "privileged" structure in modern medicinal chemistry. Its robust and versatile synthesis via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" has enabled the rapid generation of diverse chemical libraries.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, with a primary focus on their development as potent anticancer agents. We will dissect the causal relationships between specific structural modifications and their resulting biological activities, detail the key synthetic and biological evaluation protocols, and offer insights into the molecular mechanisms that underpin their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in oncology.

The Therapeutic Promise of the Triazole-Aniline Scaffold

The 1,2,3-triazole moiety is more than a simple linker; it is a bioisostere for the amide bond, capable of forming hydrogen bonds and engaging in dipole-dipole interactions, yet it is metabolically stable and less prone to enzymatic hydrolysis.[3] This inherent stability and synthetic accessibility have positioned 1,2,3-triazole derivatives as powerful agents across numerous therapeutic areas, including antiviral, antimicrobial, and particularly, anticancer applications.[4][5]

When coupled with an aniline fragment, the resulting 3-(1H-1,2,3-triazol-4-yl)aniline core serves as a versatile template for targeting key oncogenic pathways. Derivatives of this scaffold have demonstrated potent inhibitory activity against various cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), colon (HCT-116), and prostate (PC3) cancers.[1][6][7][8] Their mechanisms of action often involve the inhibition of critical signaling proteins like receptor tyrosine kinases (e.g., EGFR, VEGFR2) and enzymes such as carbonic anhydrase or thymidylate synthase, leading to cell cycle arrest and apoptosis.[2][6][9][10] This guide aims to systematically explore how modifications at distinct positions of this core structure dictate its potency and selectivity.

Synthetic Strategy: The Power of "Click Chemistry"

The predominant and most efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The choice of this reaction is strategic for several reasons:

  • High Regioselectivity: The reaction exclusively yields the 1,4-disubstituted isomer, which is crucial for establishing a clear and reproducible SAR.

  • Exceptional Yields: CuAAC reactions are known for proceeding to high conversion, simplifying purification.

  • Mild Conditions: The reaction is typically performed in aqueous media or benign solvents at room temperature, making it compatible with a wide range of functional groups.[1]

  • Scalability: The process can be readily scaled from milligram to multigram quantities.[11]

This synthetic reliability allows for the systematic and predictable modification of the core scaffold, which is the foundation of any rigorous SAR study.

General Synthetic Workflow

The assembly of the target derivatives follows a logical and modular two-step process, starting from a commercially available aniline derivative.

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: CuAAC Cycloaddition cluster_2 Step 3: Optional Amide Coupling A 3-Ethynylaniline C Copper(I) Catalyst (e.g., CuSO4/Na-Ascorbate) A->C B Organic Azide (R1-N3) B->C D Target Molecule: 3-(1-R1-1H-1,2,3-triazol-4-yl)aniline C->D E Acyl Chloride / Carboxylic Acid (R2-COX) D->E F Final Derivative E->F

Caption: General workflow for the synthesis of 3-(1H-1,2,3-triazol-4-yl)aniline derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol describes the synthesis of a generic 1,4-disubstituted 1,2,3-triazole via CuAAC, adapted from established procedures.[1]

Materials:

  • Substituted organic azide (1.0 mmol, 1.0 equiv)

  • 3-Ethynylaniline (1.0 mmol, 1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.10 mmol, 10 mol%)

  • Solvent: Water or a mixture of Water/t-BuOH (10 mL)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the organic azide (1.0 mmol) and 3-ethynylaniline (1.0 mmol) in the chosen solvent system (10 mL).

  • Add aqueous solutions of copper(II) sulfate pentahydrate (1 mL, 0.05 M) and a freshly prepared aqueous solution of sodium ascorbate (1 mL, 0.1 M).

  • Stir the resulting mixture vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are completely consumed (typically 8-12 hours).

  • Upon completion, dilute the reaction mixture with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization or column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[12]

Core SAR Analysis: Decoding the Structure-Activity Landscape

The anticancer activity of this scaffold is highly dependent on the nature and position of substituents. We can dissect the SAR by considering three primary modification points on the core structure.

SAR_Points A Position A Aniline Ring sar_image A->sar_image B Position B Triazole N1 B->sar_image C Position C Triazole C4 'Payload' C->sar_image

Caption: Key modification points for SAR studies on the triazole-aniline scaffold.

Position A: Modifications of the Aniline Moiety

The aniline ring serves as a crucial interaction domain, often fitting into a hydrophobic pocket of the target enzyme.

  • Substituent Nature: Small, lipophilic, and electron-withdrawing groups such as fluoro (-F) and chloro (-Cl) atoms on the aniline ring tend to enhance inhibitory activity, particularly against kinases like EGFR.[10] This is likely due to favorable hydrophobic and electronic interactions within the kinase hinge region.

  • Substitution Pattern: The position of these substituents is critical. For instance, in certain quinazoline-based EGFR inhibitors, a 3,4-disubstitution pattern on the aniline ring was found to be more potent than a 2,4-disubstitution.[10]

  • Amine Group Derivatization: The aniline amine group itself is a key handle for modification. Acylation to form amides, such as N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide derivatives, can introduce additional vectors for interaction and has been a successful strategy in developing anticonvulsant and other CNS-active agents, a strategy applicable to anticancer design.[13]

Position B: Modifications at the Triazole N1 Position

The substituent attached to the N1 nitrogen of the triazole ring often dictates the overall physicochemical properties of the molecule, such as solubility and lipophilicity, and provides a vector to orient the rest of the molecule.

  • Aromatic vs. Aliphatic Groups: Attaching an aromatic ring directly to the N1 position, such as a phenyl or benzyl group, often increases lipophilicity and can introduce favorable π-stacking interactions with the target protein.[3]

  • Linker Length: Introducing an aliphatic linker (e.g., -CH₂- or -CH₂CH₂-) between the N1 atom and a terminal functional group can provide conformational flexibility. Studies on EGFR/VEGFR2 inhibitors have shown that a longer linker chain between the triazole and a quinazoline core was favorable for activity, allowing the molecule to better span the active site.[10]

Position C: The C4 "Payload" Moiety

The group attached to the C4 position of the triazole is typically derived from the alkyne component in the CuAAC reaction and often represents the primary "warhead" or pharmacophore responsible for potent biological activity.

  • Hybridization Strategy: A highly effective strategy involves tethering a known pharmacophore to this position. For example, linking moieties like indole, chromene, or steroid cores has produced potent hybrid molecules.[9]

  • Functional Groups: The introduction of specific functional groups can dramatically enhance potency. A study of various 1,2,3-triazoles found that a derivative bearing a phosphonate group exhibited the best antiproliferative activity against HT-1080 fibrosarcoma cells.[1]

  • Electron-Withdrawing Groups: An SAR study on asiatic acid derivatives revealed that an electron-withdrawing group at the ortho position of a phenyl ring attached at C4 was favorable for activity against lung cancer cell lines.[9]

SAR Summary Table

The following table summarizes key SAR findings from the literature, with representative IC₅₀ values.

Compound IDCore Scaffold ModificationTarget Cell LineIC₅₀ (µM)Reference
Compound 9 Thymol-1,3,4-oxadiazole at C4MCF-7 (Breast)1.1[6]
Compound 5c Chrysin flavonoid at N1PC3 (Prostate)10.8[7]
Compound 8 Phosphonate group at C4HT-1080 (Fibrosarcoma)15.13[1]
61a Asiatic acid deriv. at N1 (EWG on C4-phenyl)A549 (Lung)2.67[9]
37b Pyridine deriv. with thiophene at C4A549 (Lung)0.68[9]

Biological Evaluation & Mechanistic Insights

Validating the anticancer potential of newly synthesized derivatives requires robust and standardized biological assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The most common initial screen to determine the antiproliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for an additional 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4][8]

Mechanistic Insight: Kinase Inhibition

Many triazole-aniline derivatives function by inhibiting receptor tyrosine kinases (RTKs) like EGFR and VEGFR2, which are critical drivers of tumor growth and angiogenesis.

Signaling_Pathway cluster_downstream Downstream Signaling GF Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR/VEGFR2) GF->RTK RAS RAS/RAF/MEK/ERK Pathway RTK->RAS PI3K PI3K/AKT/mTOR Pathway RTK->PI3K PLC PLCγ Pathway RTK->PLC Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation PLC->Proliferation Inhibitor Triazole-Aniline Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Caption: Inhibition of the Receptor Tyrosine Kinase (RTK) signaling pathway by triazole-aniline derivatives.

These inhibitors typically function as ATP-mimetics, binding to the ATP pocket in the kinase domain of the receptor. This prevents the autophosphorylation and subsequent activation of downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately halting cell proliferation and survival.[10][14]

Future Directions and Outlook

The 3-(1H-1,2,3-triazol-4-yl)aniline scaffold remains a highly fertile ground for the discovery of novel anticancer agents. Future efforts should focus on:

  • Multi-Target Inhibitors: Designing derivatives that can simultaneously inhibit multiple key targets (e.g., both kinases and carbonic anhydrases) to overcome drug resistance.[10]

  • Quantitative SAR (QSAR): Employing computational QSAR models to predict the activity of novel derivatives before synthesis, thereby streamlining the discovery process and focusing resources on the most promising candidates.[15][16]

  • Improving Pharmacokinetics: Optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to enhance their drug-likeness and in vivo efficacy.[3]

By combining rational design based on the SAR principles outlined in this guide with efficient synthetic strategies and robust biological evaluation, the development of next-generation anticancer therapeutics based on this versatile scaffold is a highly achievable goal.

References

  • Al-Majidi, S. M. R., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link]

  • Alam, M. S., et al. (2021). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents. Pharmaceuticals. [Link]

  • Gevorgyan, A., et al. (2018). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery. [Link]

  • Chen, Y., et al. (2023). Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer. Frontiers in Chemistry. [Link]

  • Ates-Alagoz, Z., & Ferizli, A. G. (2025). Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications. Archiv der Pharmazie. [Link]

  • Boulebd, H., et al. (2024). Use of 1,2,3-triazole Derivatives as Potential Inhibitors Blood Cancer, 3D-QSAR, Molecular Docking, and In. Letters in Applied NanoBioScience. [Link]

  • Wang, W., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti-Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure-Activity Relationship. Frontiers in Oncology. [Link]

  • Rasheed, S., et al. (2017). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via "Click" Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules. [Link]

  • Pisani, L., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Molecules. [Link]

  • Worachartcheewan, A., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus. [Link]

  • Stalińska, J., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals. [Link]

  • Liu, G., et al. (2019). Design, Synthesis, and Structure-Activity Relationships of 1,2,3-Triazole Benzenesulfonamides as New Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach. ResearchGate. [Link]

  • Wang, S., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 3H-1,2,4-triazol-3-ones. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

  • SciSpace. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase pathway. SciSpace. [Link]

  • IBISS RADaR. (2022). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. IBISS RADaR. [Link]

  • PubMed. (2007). 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. PubMed. [Link]

  • ResearchGate. (2025). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving 3-(1H-1,2,3-triazol-4-yl)aniline Dihydrochloride in DMSO

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Guide Executive Summary This application note provides a field-val...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Guide

Executive Summary

This application note provides a field-validated protocol for the solubilization, cryopreservation, and downstream application of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride in Dimethyl Sulfoxide (DMSO). Designed to synthesize technical accuracy with practical laboratory insights, this guide addresses the specific physicochemical challenges associated with handling hygroscopic dihydrochloride salts in aprotic solvents, ensuring maximum compound stability and reproducible in vitro assay results.

Physicochemical Profiling

Before initiating the solubilization workflow, it is critical to establish the compound's physical parameters to ensure accurate molarity calculations. The presence of the dihydrochloride (2HCl) salt significantly alters both the molecular weight and the downstream handling requirements compared to the free base.

PropertyValue
Chemical Name 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride
CAS Number 1461706-10-4
Molecular Formula C₈H₈N₄ · 2HCl (or C₈H₁₀Cl₂N₄)
Molecular Weight 233.10 g/mol
Salt Form Dihydrochloride (2HCl)
Primary Solvent Anhydrous DMSO (≥99.9% Purity)

The Science of Dissolution: Causality & Expertise

Successful preparation of a master stock requires more than simply adding solvent to powder. As a Senior Application Scientist, I emphasize the following mechanistic considerations to ensure a self-validating experimental system:

  • Solvent Selection and Hygroscopicity: Anhydrous DMSO is the universal solvent of choice for high-throughput screening due to its highly polar, aprotic nature, which effectively disrupts the crystal lattice of the dihydrochloride salt. However, DMSO is intensely hygroscopic. Atmospheric water absorption rapidly depresses the freezing point of DMSO and decreases the thermodynamic solubility of the dissolved compound, leading to spontaneous precipitation during freeze-thaw cycles [1]. Therefore, rapid handling in low-humidity environments and single-use aliquoting are mandatory.

  • The Dihydrochloride (2HCl) Effect on Downstream pH: The free base of an aniline-triazole derivative often exhibits poor aqueous solubility. The 2HCl salt form resolves this, but it introduces a secondary challenge: high acidity. When a concentrated DMSO stock of a 2HCl salt is diluted into unbuffered or weakly buffered cell culture media, it can cause a localized or systemic drop in pH [2]. This acidic shift can artificially induce cellular toxicity or cause the compound to crash out of solution as the free base. Pre-buffering media (e.g., with HEPES) is a critical countermeasure.

Step-by-Step Preparation Workflows

Phase 1: Master Stock Preparation
  • Equilibration: Allow the sealed vial of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, compromising mass accuracy and stability.

  • Weighing: Rapidly weigh the desired mass using an analytical balance.

  • Solvent Addition: Add the precise volume of Anhydrous DMSO (≥99.9% purity) required for your target concentration (refer to Section 5).

  • Dissolution & Self-Validation: Vortex the mixture for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 5–10 minutes. Validation Check: Hold the vial against a light source; there must be zero visible particulate matter or cloudiness.

Phase 2: Aliquoting and Cryopreservation
  • Aliquoting: Immediately dispense the master stock into single-use amber glass or low-bind polypropylene vials (e.g., 50 µL or 100 µL per vial).

  • Inert Gas Purging: Gently overlay the headspace of each vial with a stream of Argon or Nitrogen gas before capping. Causality: This prevents oxidative degradation of the electron-rich aniline moiety during long-term storage.

  • Storage: Transfer aliquots to -20°C (for use within 1 month) or -80°C (for long-term storage up to 6 months).

Phase 3: Aqueous Dilution for In Vitro Assays
  • Thawing: Thaw a single aliquot at RT. Do not use localized high heat.

  • Buffering: Ensure your target biological medium is adequately buffered (e.g., 10–25 mM HEPES) to neutralize the 2HCl acidic load [2].

  • Dilution: Add the DMSO stock dropwise to the actively vortexing aqueous medium to prevent transient high-concentration pooling. Ensure the final DMSO concentration remains ≤ 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Molarity & Reconstitution Tables

Use the following table to determine the exact volume of DMSO required to achieve standard master stock concentrations based on the compound's molecular weight (233.10 g/mol ).

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1 mg 429.0 µL85.8 µL
5 mg 2.145 mL429.0 µL
10 mg 4.290 mL858.0 µL

(Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol )] × 1000)

Process Visualizations

G A Weigh 3-(1H-1,2,3-triazol-4-yl)aniline 2HCl (Equilibrate to Room Temp) B Add Anhydrous DMSO (≥99.9% Purity) A->B C Vortex & Sonicate (Water bath, 5-10 min) B->C D Visual Inspection (Clear Solution?) C->D D->C No (Repeat) E Aliquot into Amber Vials (50-100 µL volumes) D->E Yes F Purge with Argon/N2 (Prevent Oxidation) E->F G Store at -20°C or -80°C F->G

Workflow for the preparation, solubilization, and cryopreservation of the dihydrochloride salt.

G S 10 mM DMSO Stock (Highly Acidic) B Pre-warm to RT (Avoid precipitation) S->B M Add to Buffered Media (e.g., HEPES buffered) B->M P Check pH (Adjust if < 7.2) M->P A In Vitro Assay (Final DMSO ≤ 0.1%) P->A

Downstream workflow emphasizing pH buffering to counteract the acidity of the 2HCl salt.

Quality Control & Troubleshooting

  • Issue: Compound precipitates upon thawing.

    • Causality: The DMSO aliquot has absorbed atmospheric water during previous handling, reducing the compound's solubility threshold.

    • Solution: Gently warm the vial to 37°C and sonicate. If precipitation persists, discard the aliquot and prepare a fresh stock using a new, unopened bottle of anhydrous DMSO [1].

  • Issue: Inconsistent biological activity across replicates.

    • Causality: Potential oxidative degradation of the aniline group or localized pH crashes in the assay wells due to the 2HCl salt.

    • Solution: Verify the pH of the final assay media post-addition using a micro-pH probe. Ensure master stocks are strictly purged with inert gas prior to freezing.

References

  • Title: The Effects of Water on DMSO and Effective Hydration Measurement Source: Ziath Technical Notes URL: [Link]

  • Title: Design, Synthesis, and Evaluation of pH-Dependent Hydrolyzable Emetine Analogues as Treatment for Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application

Application Notes and Protocols for the Oral Formulation of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation techniques for the oral administration of 3-(1H-1,2,3-triazol-4-yl)aniline dihydroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation techniques for the oral administration of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride. Recognizing that the physicochemical properties of this active pharmaceutical ingredient (API) are not extensively documented in public literature, this guide is structured as a workflow. It begins with essential pre-formulation studies to characterize the API, followed by a decision-making framework to select the most appropriate formulation strategy—direct compression, wet granulation, or encapsulation. Detailed, step-by-step protocols for each stage are provided, emphasizing the scientific rationale behind experimental choices to ensure the development of a stable, bioavailable, and effective oral solid dosage form.

Introduction: The Formulation Challenge and Strategy

The development of an oral dosage form for a novel API like 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride requires a systematic and scientifically-driven approach. The presence of an aniline group, a triazole ring, and its dihydrochloride salt form suggests potential challenges and opportunities in formulation. The aniline moiety may be susceptible to oxidative degradation, while the dihydrochloride salt form is intended to enhance aqueous solubility. However, the overall properties of the molecule, such as its solid-state characteristics, flowability, and compatibility with excipients, are critical determinants of a successful formulation strategy.

This guide champions a "characterize-first, formulate-second" philosophy. By first establishing a comprehensive pre-formulation dataset, we can logically select and optimize a manufacturing process that ensures the quality, stability, and performance of the final product.

Pre-formulation Studies: Building the Foundation

A thorough understanding of the API's physicochemical properties is paramount. The following studies are critical and should be conducted to inform the formulation development pathway.

Physicochemical Property Determination

A foundational dataset of the API's intrinsic properties will guide all subsequent formulation decisions.

Table 1: Essential Physicochemical Parameters for 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride

ParameterImportance in Formulation
Aqueous Solubility Determines dissolution rate and potential for bioavailability. As a dihydrochloride salt, high solubility is expected, but this must be confirmed across a physiological pH range (1.2-6.8)[1][2].
pKa The dissociation constant will predict the extent of ionization of the aniline and triazole groups at different pH values in the gastrointestinal tract, which influences solubility and absorption[3][4][5].
LogP (Octanol-Water Partition Coefficient) Indicates the lipophilicity of the API, which is a key factor in its permeability across biological membranes and potential for oral absorption[6][7].
Particle Size Distribution (PSD) Affects powder flow, blend uniformity, dissolution rate, and content uniformity of the final dosage form[8][9][10][11].
Powder Flow Properties Critical for ensuring uniform die filling and consistent tablet weight during manufacturing. Assessed using Carr's Index and Hausner Ratio[12][13][14][15].
Hygroscopicity The tendency of the dihydrochloride salt to absorb moisture from the air, which can impact its stability, flow, and compressibility.
PROTOCOLS: PRE-FORMULATION CHARACTERIZATION

Protocol 2.1.1: Aqueous Solubility Determination (Shake-Flask Method) [16][17]

  • Prepare buffers at pH 1.2, 4.5, and 6.8.

  • Add an excess amount of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride to a known volume of each buffer in separate sealed containers.

  • Agitate the containers at a constant temperature (37 °C) for 24-48 hours, or until equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Express solubility in mg/mL.

Protocol 2.1.2: pKa Determination (Potentiometric Titration) [3][4][5][18]

  • Calibrate a pH meter with standard buffers.

  • Dissolve a precisely weighed amount of the API in a suitable solvent (e.g., water or a co-solvent system if solubility is limited).

  • Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments.

  • Record the pH after each addition.

  • Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve.

Protocol 2.1.3: LogP Determination (Shake-Flask Method) [6][7][19][20][21]

  • Prepare a saturated solution of n-octanol in water and water in n-octanol.

  • Dissolve a known amount of the API in one of the phases.

  • Mix equal volumes of the API solution and the other phase in a separatory funnel.

  • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Determine the concentration of the API in both the aqueous and n-octanol phases using a suitable analytical method.

  • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 2.1.4: Particle Size Analysis (Laser Diffraction) [8][9][22]

  • Utilize a laser diffraction particle size analyzer.

  • Disperse the API powder in a suitable non-solvent dispersant.

  • Analyze the sample according to the instrument's standard operating procedure.

  • Report the particle size distribution as D10, D50, and D90 values.

Protocol 2.1.5: Powder Flow Characterization (Carr's Index and Hausner Ratio) [12][13][14][15][23]

  • Determine the bulk density of the API powder by measuring the volume of a known mass of powder in a graduated cylinder.

  • Determine the tapped density by mechanically tapping the graduated cylinder until a constant volume is achieved.

  • Calculate Carr's Index: ((Tapped Density - Bulk Density) / Tapped Density) x 100.

  • Calculate Hausner Ratio: Tapped Density / Bulk Density.

  • Interpret the flow properties based on established scales.

Solid-State Characterization and Excipient Compatibility

Understanding the thermal properties of the API and its interactions with potential excipients is crucial for developing a stable formulation.

Table 2: Solid-State and Compatibility Analyses

AnalysisPurpose
Differential Scanning Calorimetry (DSC) To determine the melting point, crystallinity, and purity of the API. Also used to screen for potential physical interactions with excipients[24][25][26][27][28][29].
Thermogravimetric Analysis (TGA) To assess the thermal stability of the API and identify the temperatures at which degradation occurs. Also useful for quantifying residual solvents or water[25][30][31][32][33].
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups of the API and to detect chemical interactions with excipients by observing shifts in characteristic peaks[34][35][36][37][38].
Excipient Compatibility Studies To evaluate the physical and chemical stability of the API when mixed with various common pharmaceutical excipients under accelerated storage conditions[39][40][41][42][43].
PROTOCOLS: SOLID-STATE AND COMPATIBILITY TESTING

Protocol 2.2.1: DSC and TGA Analysis [25][26][30][31][32][33]

  • Accurately weigh 2-5 mg of the API into an appropriate DSC or TGA pan.

  • For DSC, heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow.

  • For TGA, heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the weight loss as a function of temperature.

  • Analyze the resulting thermograms for thermal events such as melting, decomposition, and weight loss.

Protocol 2.2.2: FTIR Spectroscopy for Excipient Compatibility [34][35][36][37][38]

  • Obtain the FTIR spectrum of the pure API and each individual excipient.

  • Prepare 1:1 physical mixtures of the API with each excipient.

  • Obtain the FTIR spectrum of each mixture.

  • Compare the spectrum of the mixture with the spectra of the individual components. The appearance of new peaks, or the shifting or disappearance of existing peaks, may indicate an interaction.

Protocol 2.2.3: Accelerated Excipient Compatibility Study

  • Prepare binary mixtures of the API and each selected excipient (e.g., in a 1:1 or 1:5 ratio).

  • Store the mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 2-4 weeks).

  • At specified time points, analyze the mixtures for physical changes (e.g., color, appearance) and chemical degradation using a stability-indicating HPLC method.

Formulation Development Pathway

The data gathered from the pre-formulation studies will guide the selection of the most appropriate formulation strategy. The following workflow illustrates the decision-making process.

Formulation_Pathway cluster_preform Pre-formulation Assessment cluster_formulation Formulation Strategy start API Physicochemical Characterization flow Good Flowability? (Carr's Index ≤ 15) start->flow moisture Moisture Sensitive? start->moisture dose Low to Moderate Dose? flow->dose Yes wg Wet Granulation flow->wg No dc Direct Compression dose->dc Yes dose->wg No (High Dose) moisture->wg No encap Encapsulation moisture->encap Yes

Caption: Decision workflow for selecting a formulation strategy.

Direct Compression

Direct compression is the simplest and most cost-effective method for tablet manufacturing, suitable for APIs with good flowability and compressibility.

Protocol 3.1.1: Direct Compression Tablet Formulation

  • Blending: Accurately weigh the API and selected excipients (e.g., filler, binder, disintegrant). Blend the components in a suitable blender (e.g., V-blender) for a specified time to ensure uniformity.

  • Lubrication: Add the lubricant (e.g., magnesium stearate) and blend for a shorter period (e.g., 2-5 minutes). Over-blending with the lubricant can negatively impact tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. Monitor tablet weight, hardness, and thickness during the compression run.

Table 3: Typical Excipients for Direct Compression

Excipient TypeExampleFunction
Filler/Diluent Microcrystalline CelluloseProvides bulk and improves compressibility.
Binder Pregelatinized StarchPromotes adhesion of particles.
Disintegrant Croscarmellose SodiumFacilitates tablet breakup in contact with fluid.
Lubricant Magnesium StearateReduces friction during tablet ejection.
Glidant Colloidal Silicon DioxideImproves powder flow.
Wet Granulation

Wet granulation is employed to improve the flow and compressibility of the powder blend, and is suitable for APIs that are not sensitive to moisture and heat.

Protocol 3.2.1: High-Shear Wet Granulation

  • Dry Mixing: Blend the API and intragranular excipients (e.g., filler, a portion of the disintegrant) in a high-shear granulator.

  • Granulation: Add the granulating fluid (e.g., purified water or an aqueous binder solution) to the powder blend while mixing.

  • Wet Milling: Pass the wet mass through a screen to produce uniform granules.

  • Drying: Dry the granules in a fluid bed dryer or an oven to a specified moisture content.

  • Dry Milling: Mill the dried granules to the desired particle size distribution.

  • Final Blending: Add the extragranular excipients (e.g., remaining disintegrant, lubricant, glidant) and blend to achieve the final uniform mixture.

  • Compression: Compress the granulated blend into tablets.

Table 4: Typical Excipients for Wet Granulation

Excipient TypeExampleFunction
Filler/Diluent Lactose MonohydrateProvides bulk.
Binder Povidone (PVP)Promotes granule formation.
Disintegrant Sodium Starch GlycolateFacilitates tablet disintegration.
Lubricant Magnesium StearateReduces friction.
Glidant TalcImproves granule flow.
Encapsulation

Encapsulation is a viable alternative to tableting, particularly for moisture-sensitive APIs, highly potent compounds, or for early-stage clinical trials where formulation development is minimized.

Protocol 3.3.1: Powder-in-Capsule Formulation

  • Blend Preparation: If the dose is small, prepare a blend of the API with a suitable filler (e.g., microcrystalline cellulose) to ensure accurate and uniform filling.

  • Capsule Filling: Fill the appropriate size hard gelatin or HPMC capsules with the API or API-excipient blend using a manual or automated capsule filling machine.

  • Weight Checking: Ensure consistent fill weight by periodically weighing the filled capsules.

Characterization and Quality Control of the Final Dosage Form

Once the oral solid dosage form is manufactured, it must be thoroughly characterized to ensure it meets the required quality standards.

QC_Workflow cluster_manufacturing Manufacturing cluster_qc Quality Control Testing cluster_release Product Release formulation Oral Solid Dosage Form appearance Appearance & Physical Characteristics formulation->appearance uniformity Content & Weight Uniformity formulation->uniformity dissolution Dissolution Testing formulation->dissolution release Final Product Release appearance->release uniformity->release stability Stability Studies dissolution->stability stability->release

Caption: General workflow for quality control of the final dosage form.

PROTOCOLS: DOSAGE FORM CHARACTERIZATION

Protocol 4.1: Dissolution Testing [4][12][14][19][24]

  • Apparatus: Use USP Apparatus 1 (basket) or 2 (paddle). For capsules that float, a wire helix may be used with the paddle apparatus[12].

  • Medium: Use a physiologically relevant medium, such as 900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8), maintained at 37 ± 0.5 °C.

  • Procedure: Place one dosage unit in each vessel and begin the test.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analysis: Analyze the amount of dissolved API in each sample using a validated HPLC or UV-Vis method.

  • Data Reporting: Plot the percentage of drug released versus time.

Protocol 4.2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the API and detecting any degradation products.

  • Column: A C18 column is typically suitable for compounds of this nature.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required.

  • Detection: UV detection at a wavelength where the API has maximum absorbance.

  • Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrate that the method can separate these from the parent API.

Conclusion

The successful oral formulation of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is contingent upon a systematic, data-driven approach. This guide provides a comprehensive framework, beginning with essential pre-formulation characterization to understand the API's intrinsic properties. Based on this knowledge, a logical selection of a formulation strategy—be it direct compression, wet granulation, or encapsulation—can be made. The detailed protocols provided for each stage, from initial API analysis to final dosage form characterization, are designed to be self-validating and grounded in established scientific principles. By following this workflow, researchers and formulation scientists can navigate the challenges of developing a stable and effective oral solid dosage form for this and similar novel chemical entities.

References

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Traditional and Advanced Flow Characterization Techniques: A Platform Review for Development of Solid Dosage Form. [Link]

  • ACS Publications. (2021, March 3). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics. [Link]

  • USP-NF. (n.d.). Physical Test Methods for Powder Flow Characterization of Pharmaceutical Materials. [Link]

  • PowderProcess.net. (n.d.). Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • PMC. (n.d.). A concise summary of powder processing methodologies for flow enhancement. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • American Pharmaceutical Review. (2013, July 2). A Quality by Design Approach for Particle Size Analysis of an Active Pharmaceutical Ingredient. [Link]

  • Academia.edu. (n.d.). (PDF) Preformulation: The use of FTIR in compatibility studies. [Link]

  • Wiley Online Library. (2006, October 5). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. [Link]

  • Torontech. (2025, August 11). What is the Carr Index Flowability? A Practical Guide. [Link]

  • PMC. (n.d.). Hot-Stage Microscopy for Determination of API Particles in a Formulated Tablet. [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • Medwin Publishers. (2018, November 26). pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • ResearchGate. (2024, December 12). (PDF) Fourier transform infrared spectroscopy used in drug excipients compatibility studies. [Link]

  • Asian Journal of Research in Chemistry. (2012, June 2). A New Simple Method for Determination of Partition Coefficient by Normal Phase Thin Layer Chromatography (TLC). [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. [Link]

  • Bentham Science Publishers. (2023, June 1). A Review: Drug Excipient Iincompatiblity by Ftir Spectroscopy. [Link]

  • Bentham Science Publishers. (2023, April 17). A Review: Drug Excipient Iincompatiblity by Ftir Spectroscopy. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Pak. J. Pharm. Sci. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

  • Quadro Engineering. (2019, June 20). Why is Particle Size Distribution Important in API Pharmaceuticals?[Link]

  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]

  • PMC. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. [Link]

  • MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • Malvern Panalytical. (2024, September 25). How to improve particle size measurements for active pharmaceutical ingredients. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • AAPS PharmSciTech. (2006, January 13). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Veeprho. (2024, December 27). API Excipient Compatibility Study. [Link]

  • ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Dow Development Labs. (2021, May 8). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

  • Protheragen. (n.d.). API and Excipients Compatibility Studies. [Link]

  • TA Instruments. (n.d.). The Use Of Differential Scanning Calorimetry And Modulated Differential Scanning Calorimetry To Study Material Interactions Of APIs And Excipients. [Link]

  • PharmiWeb.com. (2021, May 26). Regulatory Guidelines for API-Excipient Compatibility Studies. [Link]

  • PMC. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

  • Pharmaceutical Technology. (2019, December 2). Managing Excipient Interactions. [Link]

  • Labinsights. (2023, May 8). Regulatory Guidelines for API-Excipient Compatibility Studies. [Link]

Sources

Method

The Versatile Building Block: 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride in Pharmaceutical Synthesis

Authoritative guidance for researchers, scientists, and drug development professionals on the strategic application of a pivotal synthetic intermediate. In the landscape of modern medicinal chemistry, the quest for novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authoritative guidance for researchers, scientists, and drug development professionals on the strategic application of a pivotal synthetic intermediate.

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among these, 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride has emerged as a particularly valuable building block. Its unique structural motif, combining the versatile reactivity of an aniline with the desirable physicochemical properties of a 1,2,3-triazole ring, positions it as a strategic starting point for the synthesis of a wide array of pharmacologically active compounds. This guide provides an in-depth exploration of its synthesis, characterization, and application, complete with detailed protocols and expert insights to empower researchers in their drug discovery endeavors.

The significance of the 1,2,3-triazole moiety in drug design cannot be overstated. It serves as a bioisosteric replacement for amide bonds, enhancing metabolic stability and pharmacokinetic profiles. Furthermore, the triazole ring can engage in hydrogen bonding and dipole-dipole interactions, contributing to potent and selective target binding. When coupled with the synthetic versatility of the aniline group, which allows for a multitude of chemical transformations, 3-(1H-1,2,3-triazol-4-yl)aniline becomes a powerful tool for generating diverse chemical libraries for high-throughput screening and lead optimization.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the properties of its derivatives. The table below summarizes key properties of 3-(1H-1,2,3-triazol-4-yl)aniline.

PropertyValueSource/Method
CAS Number 1461706-10-4[1]
Molecular Formula C₈H₉ClN₄ (as free base)-
Molecular Weight 232.68 g/mol (dihydrochloride)-
Appearance Off-white to light brown solidSupplier Data
Solubility Soluble in water, methanol, DMSOGeneral knowledge
pKa Not explicitly reported, but aniline moiety is basic, and triazole is weakly basic. The dihydrochloride salt form indicates two basic sites.Theoretical

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a characteristic singlet for the triazole C5-H proton around δ 8.0-8.5 ppm. The aromatic protons of the aniline ring will appear as a complex multiplet in the region of δ 6.5-7.5 ppm. The amine (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The N-H protons of the triazole and the ammonium protons of the dihydrochloride salt will also be present, likely as broad signals.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon atoms of the triazole ring are expected to resonate in the δ 120-150 ppm region. The aromatic carbons of the aniline ring will also appear in this region.

  • Mass Spectrometry (EI): The mass spectrum of the free base would be expected to show a molecular ion peak (M+) at m/z 160.08.

Synthesis of 3-(1H-1,2,3-triazol-4-yl)aniline

The most efficient and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction provides exclusive formation of the desired 1,4-regioisomer under mild conditions. The synthesis of 3-(1H-1,2,3-triazol-4-yl)aniline can be readily achieved via the CuAAC reaction between 3-ethynylaniline and an azide source, such as trimethylsilyl azide (TMS-azide).

Caption: General workflow for the synthesis of 3-(1H-1,2,3-triazol-4-yl)aniline via CuAAC.

Detailed Synthetic Protocol:

This protocol is adapted from established procedures for similar CuAAC reactions.[4]

Materials and Reagents:

  • 3-Ethynylaniline

  • Trimethylsilyl azide (TMS-N₃)

  • Copper(I) iodide (CuI)

  • Sodium ascorbate

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-ethynylaniline (1.0 eq) in a mixture of THF and water (1:1 v/v).

  • Addition of Reagents: To the stirred solution, add trimethylsilyl azide (1.2 eq), sodium ascorbate (0.2 eq), and copper(I) iodide (0.1 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-(1H-1,2,3-triazol-4-yl)aniline can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Salt Formation (Optional): To prepare the dihydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether) and add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether). The dihydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Pharmaceutical Synthesis

The primary amino group of 3-(1H-1,2,3-triazol-4-yl)aniline serves as a versatile synthetic handle for a variety of transformations, enabling the construction of diverse molecular architectures. Key applications include N-acylation, N-sulfonylation, and palladium-catalyzed cross-coupling reactions.

Caption: Key synthetic transformations of 3-(1H-1,2,3-triazol-4-yl)aniline.

N-Acylation to Form Amide Derivatives

The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry. This reaction allows for the introduction of a wide variety of substituents, enabling the fine-tuning of a compound's physicochemical properties and biological activity. For instance, many kinase inhibitors feature an amide linkage to a heterocyclic core.

General Protocol for N-Acylation:

  • Reaction Setup: Dissolve 3-(1H-1,2,3-triazol-4-yl)aniline (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Addition of Acylating Agent: Cool the mixture to 0 °C and slowly add the desired acyl chloride or acid anhydride (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling

To utilize 3-(1H-1,2,3-triazol-4-yl)aniline in Suzuki-Miyaura cross-coupling reactions, it is typically first converted to the corresponding aryl halide (e.g., by diazotization followed by a Sandmeyer reaction to introduce a bromine or iodine atom). The resulting halo-triazole-aniline can then be coupled with a wide range of boronic acids to generate biaryl structures, which are prevalent in many classes of pharmaceuticals. The Suzuki-Miyaura coupling is renowned for its mild conditions and broad functional group tolerance.[5][6]

General Protocol for Suzuki-Miyaura Coupling (of the corresponding aryl halide):

  • Reaction Setup: In a reaction vessel, combine the aryl halide derivative of 3-(1H-1,2,3-triazol-4-yl)aniline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a suitable degassed solvent system (e.g., a mixture of toluene, ethanol, and water). Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is a highly valuable and versatile building block for pharmaceutical research and development. Its straightforward synthesis via click chemistry, coupled with the rich reactivity of the aniline moiety, provides a robust platform for the creation of diverse molecular libraries. By leveraging the protocols and insights provided in this guide, researchers can effectively harness the potential of this compound to accelerate their drug discovery programs and contribute to the development of new therapeutic agents.

References

Please note that the following list is a compilation of resources that provide context and general procedures. Specific protocols for the title compound may not be explicitly detailed in all of them.

  • PENTA. (2024, May 7). Aniline hydrochloride - Safety Data Sheet. Retrieved from [Link]

  • Supporting Information for [Journal Article Title]. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). [Journal Name]. Retrieved from [Link]

  • Avula, S. K., et al. (2019). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PMC. Retrieved from [Link]

  • 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride. (n.d.). NextSDS. Retrieved from [Link]

  • El-Sayed, A. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. PMC. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Andersen, J., et al. (2009). Synthesis of 3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)-substituted pyrazolo[3,4-d]pyrimidin-4-amines via click chemistry: potential inhibitors of the Plasmodium falciparum PfPK7 protein kinase. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Guo, D., et al. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Venugopala, K. N., et al. (2016). Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. Drug Design, Development and Therapy. Retrieved from [Link]

  • Andersen, J., et al. (2009). Synthesis of 3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)-substituted pyrazolo[3,4-d]pyrimidin-4-amines via click chemistry: potential inhibitors of the Plasmodium falciparum PfPK7 protein kinase. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved from [Link]

  • Merkul, E., et al. (2011). Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors via one-pot Sonogashira coupling-TMS-deprotection-CuAAC sequence. Semantic Scholar. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022, September 26). SciSpace. Retrieved from [Link]

  • Synthesis of novel 1H-1,2,3-triazol-1-yl-N- phenylacetamide Derivatives using Click Chemistry Via (CuAAC) Approach. (n.d.). [Source]. Retrieved from [Link]

  • Synthesis of 3H-1,2,4-triazol-3-ones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. (n.d.). [Source]. Retrieved from [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021, September 18). Semantic Scholar. Retrieved from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025, March 7). [Source]. Retrieved from [Link]

  • Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][7][8][9]triazoles. (2024, April 24). MDPI. Retrieved from [Link]

  • Breakthrough in Click Chemistry: Innovative Method Revolutionizes Drug Development. (2025, February 10). Tokyo University of Science. Retrieved from [Link]

  • (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. (n.d.). ResearchGate. Retrieved from [Link]

  • Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (n.d.). [Source]. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Assays with 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, assay biologists, and medicinal chemists encountering anomalous data or suspected false positives when utilizing 3-(1H-1,2,3-triazol-4-yl)a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay biologists, and medicinal chemists encountering anomalous data or suspected false positives when utilizing 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride in biochemical or cell-based assays.

Diagnostic Overview: The Causality of Interference

When this specific compound registers as a "hit" in a primary screen, it frequently triggers assay interference through three distinct structural liabilities:

  • The Aniline Moiety (Redox Cycling): Electron-rich anilines are highly susceptible to oxidation. In the presence of ambient oxygen and reducing agents (like DTT or TCEP), they can redox-cycle, generating hydrogen peroxide (H₂O₂). This localized H₂O₂ can oxidize catalytic cysteines in target enzymes, resulting in false inhibition[1].

  • The 1,2,3-Triazole Moiety (Metal Contamination & Chelation): 1,2,3-triazoles are typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Trace copper (Cu²⁺) or zinc (Zn²⁺) contaminants often co-purify with the compound. These heavy metals are potent non-specific inhibitors of many enzymes and can severely quench fluorescent readouts[2].

  • The Dihydrochloride Salt (pH Artifacts): Because this compound is a dihydrochloride salt, screening at high concentrations (e.g., >100 µM in fragment-based screening) releases stoichiometric amounts of HCl into the well. In weakly buffered systems, this causes a localized pH drop, denaturing proteins or shifting fluorophore quantum yields.

Interference Mechanisms & Diagnostic Indicators

The following table summarizes the quantitative metrics and diagnostic checks for resolving these false positive mechanisms.

Interference MechanismAffected Assay TypesCausative Structural FeatureDiagnostic Indicator
Redox Cycling / H₂O₂ Luciferase, Resazurin, HRP-coupledAniline moietyAddition of 100 U/mL catalase recovers >80% activity.
Trace Metal Contamination TR-FRET, MetalloenzymesResidual Cu from CuAACAddition of 10 µM TPEN shifts IC₅₀ by >10-fold.
pH Artifact Enzyme activity, FluorometricDihydrochloride saltPhenol red assay reveals pH drop of >0.5 units.
Colloidal Aggregation All biochemical assaysHydrophobic stacking0.01% Triton X-100 abolishes inhibition.

Triage Workflow Visualization

Use the following self-validating workflow to systematically rule out false positives.

FalsePositiveTriage A Primary Hit: 3-(1H-1,2,3-triazol-4-yl)aniline B Add 0.01% Triton X-100 (Check for Aggregation) A->B C Add 100 U/mL Catalase (Check for Redox/H2O2) B->C No E Hit Activity Lost (Colloidal Aggregator) B->E Yes D Add 10 µM TPEN/EDTA (Check for Metal Contam.) C->D No F Hit Activity Lost (Redox Cycler) C->F Yes G IC50 Shifts >10-fold (Cu/Zn Contamination) D->G Yes H Activity Retained (Validated Hit) D->H No

Logical triage workflow to resolve false positives for triazolyl-aniline compounds.

Step-by-Step Self-Validating Methodologies

Protocol A: The Catalase Rescue Assay (Resolving Redox Interference)

Causality: If the aniline moiety is generating H₂O₂ to falsely inhibit the enzyme, adding a specific H₂O₂ scavenger (catalase) will rescue the assay signal. If the compound is a true active-site inhibitor, catalase will have zero effect.

  • Buffer Preparation: Prepare your standard assay buffer. Split this into two aliquots: Buffer A (Standard) and Buffer B (Supplemented with 100 U/mL bovine liver catalase).

  • Compound Pre-incubation: Dispense 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride at its calculated IC₈₀ concentration into wells containing Buffer A and Buffer B. Incubate for 15 minutes at room temperature.

  • Initiation: Add the target enzyme and substrate to initiate the reaction.

  • Readout & Validation: Measure the assay signal.

    • Result: If activity in Buffer B is restored to >80% of the DMSO control, the compound is a redox-cycling false positive.

Protocol B: Metal Chelator Counter-Screen (Resolving Cu/Zn Contamination)

Causality: Inorganic impurities from synthesis (especially copper from CuAAC click chemistry) can cause severe false positives in high-throughput screening[2]. Chelators selectively bind these metals, neutralizing their inhibitory effects without affecting the organic compound.

  • Compound Titration: Prepare a 10-point dose-response curve of the compound (e.g., 100 µM down to 3 nM) in your assay plates.

  • Chelator Spike: To half of the replicates, spike in a non-interfering metal chelator. Use 10 µM TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) for zinc/heavy metals, or 10 µM bathocuproine specifically for copper.

  • Assay Execution: Run the standard assay protocol and calculate the IC₅₀ for both conditions.

  • Readout & Validation:

    • Result: A rightward shift in the IC₅₀ by more than 10-fold in the presence of the chelator confirms that the observed "activity" was driven by trace metal contaminants, not the triazolyl-aniline itself[2].

Frequently Asked Questions (FAQs)

Q: My compound shows strong autofluorescence in the blue/green spectrum. How do I fix this? A: Anilines often exhibit intrinsic fluorescence that interferes with standard fluorometric assays (e.g., FITC/GFP channels). To resolve this, switch to a red-shifted readout (e.g., Cy5, Alexa 647) or utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET introduces a microsecond time delay before measurement, effectively gating out the short-lived autofluorescence of the small molecule[3].

Q: Why does the compound precipitate when I dilute it from DMSO into the assay buffer? A: While the dihydrochloride salt form is highly soluble in pure water, the free base form—which dominates at a physiological pH of 7.4—may have poor aqueous solubility. Ensure your DMSO stock is fully dissolved (warm to 37°C if necessary) and consider adding a carrier protein (e.g., 0.05% CHAPS or 0.1% BSA) to the assay buffer to prevent nucleation and precipitation.

Q: Is it possible the triazole-aniline is acting as a PAINS (Pan-Assay Interference Compound)? A: While 1,2,3-triazoles are not classical PAINS, the aniline moiety can be problematic. Under oxidative conditions, anilines can convert into reactive quinone imines, which covalently modify nucleophilic residues (like cysteines) on your target protein. Running the assay with elevated reducing agents (e.g., 1-5 mM DTT) can help diagnose this; if the IC₅₀ shifts dramatically with higher DTT, covalent modification is likely occurring[1].

Q: I am running a fragment-based screen (FBS) at 500 µM. Why is the assay failing entirely when I add this compound? A: At 500 µM, the dihydrochloride salt releases 1 mM of HCl into your well. If your assay uses a weak buffer (e.g., 10 mM HEPES), this will cause a massive pH drop, denaturing the target enzyme. You must either pre-neutralize the compound stock with NaOH or increase the buffering capacity of your assay system (e.g., 100 mM HEPES or Tris) before screening at such high concentrations.

References

  • Preface - Assay Guidance Manual - NCBI Bookshelf.National Institutes of Health (NIH).
  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery - PMC.National Institutes of Health (NIH).
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC.National Institutes of Health (NIH).

Sources

Optimization

Overcoming low yield in 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride synthesis

The Application Scientist's Desk: Mechanistic Causality in Triazole Synthesis Synthesizing 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride presents a unique intersection of organometallic sensitivity and acid-base therm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist's Desk: Mechanistic Causality in Triazole Synthesis

Synthesizing 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride presents a unique intersection of organometallic sensitivity and acid-base thermodynamics. Yield attrition in this three-step workflow rarely stems from a single catastrophic failure. Instead, it is typically the cumulative result of catalyst deactivation during the click reaction, amphoteric phase partitioning during workup, and incomplete protonation during salt formation.

This technical support guide is designed to help you troubleshoot these specific bottlenecks using self-validating methodologies and mechanistic logic.

Workflow Bottleneck Analysis

SynthesisWorkflow Step1 Step 1: CuAAC Click Reaction 3-Ethynylaniline + PMB-Azide Issue1 Yield Bottleneck: Glaser Homocoupling Step1->Issue1 Step2 Step 2: PMB Deprotection (TFA / Heat) Step1->Step2 Intermediate Issue2 Yield Bottleneck: Amphoteric Phase Loss Step2->Issue2 Step3 Step 3: Salt Formation (Anhydrous HCl) Step2->Step3 Free Base Issue3 Yield Bottleneck: Mono-salt Reversion Step3->Issue3 Product 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride Step3->Product Final Yield

Caption: Synthetic workflow of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride highlighting yield bottlenecks.

The Troubleshooting Clinic

Q1: My CuAAC step (3-ethynylaniline + PMB-azide) yields a green/brown mixture with low product conversion. What is happening? A: The color shift from yellow/orange to green/blue/brown is a direct visual indicator that your catalytically active Copper(I) has oxidized to inactive Copper(II)[1]. 3-ethynylaniline is highly sensitive to stalled kinetics. Solution: You must maintain a continuous reducing environment. Use a fresh solution of sodium ascorbate to regenerate Cu(I) in situ[1]. Additionally, incorporate a Cu(I)-stabilizing ligand such as THPTA or TBTA. These ligands wrap the copper center, preventing disproportionation and shielding it from dissolved oxygen[2].

Q2: I am isolating a significant amount of a non-polar side product during the click reaction. How do I prevent this? A: This is the Glaser coupling product—an oxidative homodimer of your 3-ethynylaniline starting material. This side reaction is highly promoted by the presence of oxygen and Cu(II) species[1]. Solution: Deoxygenation is non-negotiable. Thoroughly degas your solvents (e.g., via sparging with argon for 30 minutes) before adding the copper catalyst, and run the reaction under a strict inert atmosphere to completely suppress the Glaser pathway[1].

Q3: After deprotecting the PMB group to yield the free base, my yield drops drastically during the aqueous workup. Why? A: The free base, 3-(1H-1,2,3-triazol-4-yl)aniline, is highly amphoteric. The aniline group provides basicity, while the unsubstituted 1H-1,2,3-triazole ring is weakly acidic (pKa ~9.4). At near-neutral pH, the molecule forms zwitterionic-like hydrogen bond networks, making extraction into standard organic solvents (like EtOAc or DCM) highly inefficient. Solution: Abandon aqueous liquid-liquid extraction for the free base. Instead, concentrate the deprotection reaction mixture under reduced pressure, neutralize with a volatile base (e.g., ammonia in methanol), and purify directly via reverse-phase chromatography or crystallization from a polar solvent mixture.

Q4: My titration shows I am isolating a monohydrochloride instead of the target dihydrochloride salt. How do I force the di-salt formation? A: Forming a stable dihydrochloride requires protonating both the aniline nitrogen and the triazole ring. While the aniline is easily protonated, the 1,2,3-triazole ring is an extremely weak base. In the presence of even trace ambient moisture, the triazole will rapidly deprotonate, reverting the molecule to the monohydrochloride. Solution: The salt formation must be performed under strictly anhydrous conditions. Dissolve the free base in an anhydrous solvent (e.g., dry 1,4-dioxane) and treat it with a large excess (>2.5 equivalents) of anhydrous HCl.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction environment and isolated yield during the CuAAC step.

EntrySolvent SystemCatalyst / Ligand / AdditiveAtmosphereIsolated Yield (%)Primary Observation
1t-BuOH/H₂O (1:1)CuSO₄ (5 mol%) / NoneAir35%High Glaser homocoupling
2t-BuOH/H₂O (1:1)CuSO₄ (5 mol%) / AscorbateAir55%Catalyst oxidation mid-reaction
3t-BuOH/H₂O (1:1)CuSO₄ (5 mol%) / Ascorbate / THPTAArgon92% Clean conversion, no homocoupling

Self-Validating Experimental Protocol

Phase 1: CuAAC Reaction (Self-Validating)

  • Dissolve 3-ethynylaniline (1.0 eq) and PMB-azide (1.05 eq) in a 1:1 mixture of thoroughly degassed t-BuOH/H₂O.

  • Add THPTA ligand (5 mol%) and CuSO₄·5H₂O (5 mol%).

  • Validation Checkpoint 1: The solution will appear pale blue, confirming the presence of Cu(II).

  • Add freshly prepared sodium ascorbate (20 mol%) dropwise under a strict argon atmosphere.

  • Validation Checkpoint 2: The solution must immediately turn pale yellow/orange, confirming the reduction to the active Cu(I) species. Note: If the solution turns green/blue at any point during the reaction, oxygen has breached the system; add an additional 10 mol% ascorbate immediately to rescue the catalyst.

  • Stir at room temperature for 4 hours, then filter the precipitated protected intermediate.

Phase 2: Deprotection & Free Base Isolation

  • Dissolve the intermediate in neat Trifluoroacetic acid (TFA) and heat to 70°C for 6 hours to cleave the PMB group.

  • Concentrate the TFA entirely under reduced pressure (Do NOT perform an aqueous quench).

  • Re-dissolve the crude residue in methanol and carefully neutralize with 7N NH₃ in MeOH until pH 8 is reached.

  • Concentrate and purify via reverse-phase column chromatography (Water/MeCN) to isolate the pure free base.

Phase 3: Anhydrous Dihydrochloride Formation

  • Dissolve the free base in anhydrous 1,4-dioxane under a nitrogen atmosphere.

  • Slowly add 3.0 equivalents of 4N HCl in dioxane.

  • Validation Checkpoint 3: A white precipitate (the dihydrochloride salt) should form immediately upon addition. If the solution remains clear, trace water is present.

  • Filter the precipitate under a stream of dry nitrogen and wash with anhydrous diethyl ether. Store immediately in a vacuum desiccator to prevent hygroscopic reversion to the monohydrochloride.

References

  • "Click Triazoles for Bioconjugation - PMC". National Institutes of Health (NIH).[Link]

  • "photorelease, catch and photorelease’ strategy for bioconjugation utilizing a p-hydroxyphenacyl group - RSC Publishing". Royal Society of Chemistry (RSC).[Link]

Sources

Troubleshooting

Technical Support Guide: Adjusting pH for 3-(1H-1,2,3-triazol-4-yl)aniline Dihydrochloride Stability in Solution

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide provides in-depth information and troubleshooting advice for researchers working with 3-(1H-1,2,3-triazol-4-yl)aniline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth information and troubleshooting advice for researchers working with 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride. The stability and solubility of this compound are critically dependent on the pH of the solution. This document is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered during experimental work. Our goal is to explain the underlying chemical principles to empower you to make informed decisions for optimal experimental outcomes.

Core Principles: Understanding the Chemistry

Before addressing specific issues, it's crucial to understand the key chemical features of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride. The molecule's behavior in solution is governed by its three ionizable groups: the aniline amine, the 1,2,3-triazole ring, and the two hydrochloride counter-ions.

  • Aniline Moiety : The aniline group is a weak base. Its conjugate acid, the anilinium ion (-NH3+), has a pKa of approximately 4.6.[1] Below this pH, the protonated, positively charged form dominates, which is highly soluble in water. Above pH 4.6, the neutral, uncharged form (-NH2) becomes more prevalent. This neutral form is significantly less water-soluble and more susceptible to chemical degradation, particularly oxidation.[2][3]

  • 1,2,3-Triazole Ring : The 1,2,3-triazole ring is a robust aromatic heterocycle, generally stable to hydrolysis, oxidation, and reduction under typical laboratory conditions.[4][5] It has two potential pKa values: one for protonation (pKa ≈ 1.2) and one for deprotonation (pKa ≈ 9.4).[6][7] In the dihydrochloride salt, one of the triazole nitrogens is likely protonated.

  • Dihydrochloride Salt Form : The compound is supplied as a dihydrochloride salt, meaning two of its basic nitrogen atoms (likely the aniline and one triazole nitrogen) are protonated. This salt form dramatically increases its aqueous solubility compared to the neutral free base.[8][9] When dissolved in neutral water, it will create an acidic solution due to the dissociation of the protonated bases.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: I dissolved 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride in deionized water, and the resulting solution is highly acidic (pH 2-3). Is this expected?

A1: Yes, this is entirely expected. You are dissolving a salt formed from two weak bases (the aniline and triazole moieties) and a strong acid (hydrochloric acid). In solution, the protonated amine and triazole act as weak acids, releasing H+ ions into the water and lowering the pH. This inherent acidity is a direct consequence of the salt form, which is designed to maximize initial solubility.[8]

Q2: My compound immediately precipitates when I add a phosphate buffer to raise the pH to 7.4. What is happening and how can I avoid this?

A2: This is the most common issue encountered and is due to a phenomenon known as disproportionation .[10][11]

  • Causality: As you add a base (like the phosphate in your buffer) and the pH rises above the pKa of the anilinium group (~4.6), you are deprotonating the highly soluble anilinium ion (R-NH3+) to form the neutral aniline (R-NH2). This neutral "free base" form is often dramatically less soluble in water and precipitates out of solution. Essentially, you are converting the soluble salt back into its insoluble parent form.

  • Troubleshooting Steps:

    • Work at a Lower pH: The most straightforward solution is to conduct your experiment in a slightly acidic medium where the compound remains in its protonated, soluble form. A pH range of 3.0 to 5.0 is often a good starting point.

    • Slow, Dilute Additions: When pH adjustment is unavoidable, use a dilute base (e.g., 0.1 M NaOH) and add it dropwise with vigorous stirring. This prevents localized areas of high pH that can cause rapid, irreversible precipitation.

    • Consider a Co-solvent: If your experimental conditions allow, adding a small percentage of a water-miscible organic solvent like DMSO or ethanol can help keep the neutral form in solution at higher pH values.

    • Lower the Concentration: The precipitation is concentration-dependent. Try working with a more dilute solution of your compound if possible.

Q3: What is the optimal pH range for maintaining both the solubility and chemical stability of this compound in an aqueous solution?

A3: The optimal pH is a compromise between maximizing solubility (favored by low pH) and minimizing potential acid-catalyzed degradation (though the triazole and aniline are relatively stable in mild acid). For most applications, the recommended working range is pH 3.0 to 5.0 .

  • Rationale:

    • Below pH 5.0: The aniline group is predominantly in its protonated, soluble anilinium form, preventing precipitation.[1]

    • Above pH 3.0: This range avoids extremely harsh acidic conditions that could potentially affect other components in a complex biological assay, while still ensuring protonation.

    • Stability: Keeping the aniline group protonated also significantly reduces its susceptibility to oxidative degradation.[2] The neutral aniline amine is an electron-rich system prone to oxidation, which can lead to discoloration and the formation of impurities.[3]

The following table summarizes the expected state of the molecule at different pH values.

pH RangePredominant SpeciesExpected Aqueous SolubilityKey Stability Concern(s)
< 3 Dication (Anilinium & Triazolium)HighPotential for acid-catalyzed hydrolysis of other assay components.
3 - 5 Primarily Monocation (Anilinium)Good to HighRecommended Working Range. Minimal risk of precipitation or oxidation.
5 - 8 Neutral Free BaseLowHigh risk of precipitation (disproportionation). Increased risk of oxidation.[2]
> 8 Neutral Free Base / Anionic TriazoleVery LowHigh risk of precipitation. Base-catalyzed degradation and oxidation are possible.

Q4: My solution is turning a pale yellow or brown color over several hours, even at a slightly acidic pH. What is causing this and how can I prevent it?

A4: This discoloration is a classic sign of the oxidation of the aniline moiety.[2] While maintaining an acidic pH helps, it may not completely prevent oxidation, especially with prolonged exposure to air and light.

  • Causality: Aniline and its derivatives can be oxidized by dissolved atmospheric oxygen. This process can be accelerated by exposure to light (photodegradation) and the presence of trace metal ions.[2][3] The initial oxidation products are often colored, leading to the observed change.

  • Preventative Measures:

    • Use Degassed Solvents: Prepare your buffers and solutions using water that has been degassed by sonication, sparging with nitrogen or argon, or freeze-pump-thaw cycles.

    • Protect from Light: Store the solid compound in a dark place and wrap your solution containers in aluminum foil.[12]

    • Work Under an Inert Atmosphere: If the compound is particularly sensitive, prepare the solution in a glove box or by using Schlenk techniques under a nitrogen or argon atmosphere.

    • Maintain Proper Storage: For long-term storage of solutions, keep them at low temperatures (e.g., 4°C or -20°C) and protected from light.[12]

Experimental Protocols

Protocol 1: Recommended Procedure for Preparation of a Stock Solution

This protocol is designed to minimize the risks of precipitation and degradation.

  • Solvent Preparation: Use high-purity (e.g., HPLC-grade) water. If stability is a major concern, degas the water by sparging with nitrogen for 15-20 minutes.

  • Weighing: Accurately weigh the required amount of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride in a clean vial.

  • Initial Dissolution: Add a portion of the solvent (e.g., 80% of the final volume) to the vial. Cap and vortex or sonicate until the solid is fully dissolved. The resulting solution will be acidic.

  • pH Measurement: Use a calibrated pH meter to measure the initial pH of the solution.

  • pH Adjustment (If Necessary):

    • If a specific pH within the 3-5 range is required, prepare a suitable buffer (e.g., 10-50 mM acetate or citrate). Dissolve the compound directly into the prepared buffer.

    • If you must adjust the pH upwards, use a dilute solution of NaOH (e.g., 0.1 M) and add it dropwise while constantly stirring and monitoring the pH. Do not exceed pH 5.0 unless the absence of precipitation at your target concentration has been confirmed.

  • Final Volume: Add the remaining solvent to reach the final desired concentration.

  • Storage: Store the solution in a tightly sealed, light-protected container at 4°C. For long-term storage, consider aliquoting and freezing at -20°C.

Protocol 2: Forced Degradation Study to Determine pH Stability

This protocol helps you empirically determine the stability of the compound under your specific experimental conditions (concentration, temperature, etc.).[13]

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at different pH values, such as pH 3 (citrate), pH 5 (acetate), pH 7.4 (phosphate), and pH 9 (borate).[12]

  • Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO or methanol (e.g., 10 mg/mL).

  • Incubation Samples: Dilute the stock solution into each buffer to your final working concentration (e.g., 10 µg/mL). Ensure the final percentage of organic solvent is low (e.g., <1%) to not affect solubility.

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of each sample by a stability-indicating method, such as reverse-phase HPLC with UV detection. This will provide your baseline purity and peak area.

  • Incubation: Incubate the remaining samples at your experimental temperature (e.g., 37°C), protected from light.

  • Time-Point Analysis: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). Immediately analyze them by HPLC.

  • Data Analysis:

    • Physical Stability: Visually inspect for any precipitation at each time point.

    • Chemical Stability: Compare the peak area of the parent compound to the T=0 sample. A decrease in the main peak area or the appearance of new peaks indicates degradation. Plot the percentage of the compound remaining versus time for each pH.

Workflow & Decision Making

The following diagram outlines the logical workflow for preparing and troubleshooting solutions of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride.

G cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_final Final Steps start Dissolve Compound in Water or Acidic Buffer (pH < 5) check_sol Is Solution Clear? start->check_sol precip Precipitation Occurred (Disproportionation) check_sol->precip No stable Solution is Clear and Stable check_sol->stable Yes action_precip 1. Lower Target pH 2. Reduce Concentration 3. Add Co-Solvent precip->action_precip discolor Discoloration Observed (Oxidation) action_discolor 1. Use Degassed Solvents 2. Protect from Light 3. Work Under Inert Gas discolor->action_discolor stable->discolor Monitor over time proceed Proceed with Experiment stable->proceed

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with highly polar, basic pharmaceutical inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with highly polar, basic pharmaceutical intermediates.

Here, we deconstruct the specific physicochemical behaviors of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride and provide self-validating, step-by-step methodologies to achieve optimal peak symmetry and quantitative accuracy.

Mechanistic Root Cause Analysis

To solve peak tailing, we must first understand the molecular behavior of the analyte. 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is a highly polar molecule containing two distinct basic centers: a primary aniline amine and a 1,2,3-triazole ring. Because it is supplied as a dihydrochloride salt, it is fully protonated and highly water-soluble.

When analyzed using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this compound typically exhibits severe peak tailing (USP Tailing Factor > 2.0) due to two primary mechanisms:

  • Secondary Silanol Interactions (The "Velcro" Effect): Standard silica-based stationary phases contain residual silanol groups (Si-OH). At a mobile phase pH above 3.5, these silanols ionize into negatively charged silanoxanes (Si-O⁻). The positively charged basic amines of the aniline and triazole groups undergo a secondary ion-exchange interaction with these silanoxanes[1]. Because the kinetics of ion-exchange desorption are significantly slower than hydrophobic partitioning, the molecules "stick" to the column, creating a stretched trailing edge[2].

  • Phase Dewetting and Poor Retention: Due to its extreme polarity, the compound exhibits poor retention ( k′<2 ) on standard C18 columns. Analytes eluting near the void volume ( t0​ ) are disproportionately affected by extra-column dead volume, exacerbating peak asymmetry[2].

RootCause A Peak Tailing: 3-(1H-1,2,3-triazol-4-yl)aniline B Chemical Interactions A->B C Physical / System Issues A->C D Ionized Silanols (Secondary Ion-Exchange) B->D pH > 3.5 E Sub-optimal pH (Partial Ionization) B->E pH ≈ pKa F Extra-Column Volume (Tubing/Fittings) C->F G Mass Overloading (Localized Charge) C->G

Logical mapping of chemical and physical root causes for peak tailing.

Step-by-Step Methodologies for Peak Shape Optimization

To ensure trustworthiness, the following protocols are designed as self-validating systems . You will inject a neutral marker to isolate the root cause before applying chemical fixes.

Protocol A: RP-HPLC Optimization via pH Control and Ion-Pairing

Causality: Lowering the mobile phase pH below 2.5 forces residual silanols into their neutral, protonated state (Si-OH), eliminating the negative charge that traps basic amines[3]. Adding an ion-pairing agent like Trifluoroacetic acid (TFA) neutralizes the analyte's positive charge, increasing its hydrophobicity and retention.

Step 1: System Void and Physical Integrity Check (Self-Validation)

  • Action: Inject 1 µL of a 0.1 mg/mL Uracil standard (a neutral marker that does not interact with silanols).

  • Validation: Calculate the USP Tailing Factor ( Tf​ ). If the Uracil peak is perfectly symmetrical ( Tf​≈1.0 ) but your triazolyl aniline tails ( Tf​>1.5 ), the root cause is definitively a secondary chemical interaction. If Uracil also tails, you have a physical void at the column head or a blocked frit, and the column/tubing must be replaced[1].

Step 2: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0). Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Causality: The low pH suppresses silanol ionization, while the TFA anion pairs with the protonated aniline/triazole, shielding the charge and promoting hydrophobic interaction with the C18 phase.

Step 3: Column Selection

  • Action: Install a base-deactivated or polar-embedded C18 column (e.g., Waters XBridge or Agilent Eclipse Plus)[1].

  • Causality: These columns utilize advanced endcapping and steric protection to physically block basic analytes from reaching any remaining active silanols[2].

Protocol B: Transitioning to HILIC for Highly Polar Salts

If Protocol A yields a retention factor ( k′ ) of less than 2.0, RP-HPLC is fundamentally unsuited for your specific matrix. You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

Step 1: Column Installation

  • Action: Install a Zwitterionic (ZIC-HILIC) or Amide-bonded HILIC column.

Step 2: Mobile Phase & Buffer Selection

  • Action: Prepare a mobile phase of 10 mM Ammonium Formate (pH 3.0) in 90% Acetonitrile.

  • Causality: In HILIC, water is the strong solvent. The high organic concentration forces the highly polar dihydrochloride salt to partition into the water-enriched layer immobilized on the silica surface, generating massive retention and perfectly symmetrical peaks.

Step 3: Sample Diluent Matching (Critical Validation Step)

  • Action: Dilute your sample in at least 75% Acetonitrile.

  • Validation: Inject the sample. If the peak exhibits severe fronting, your sample diluent contains too much water, disrupting the HILIC partitioning layer. Re-diluting in higher organic solvent will instantly restore peak symmetry.

Troubleshooting Start Analyze Peak Shape (Calculate USP Tailing Factor) Uracil Inject Neutral Marker (e.g., Uracil) Start->Uracil CheckUracil Does Uracil Tail? Uracil->CheckUracil Physical Fix Physical Issue (Replace Frit/Tubing) CheckUracil->Physical Yes Chemical Chemical Issue Confirmed Check Retention (k') CheckUracil->Chemical No Physical->Start HILIC Switch to HILIC Mode (Amm. Formate/ACN) Chemical->HILIC k' < 2 RP Optimize RP-HPLC (Lower pH to 2.0, Add TFA) Chemical->RP k' > 2 End Symmetrical Peak (Tf < 1.2) HILIC->End RP->End

Step-by-step decision matrix for resolving tailing in polar basic analytes.

Quantitative Data & Strategy Comparison

Use the following reference table to benchmark your expected chromatographic outcomes based on the chosen column and mobile phase strategy.

Column ChemistryMobile Phase StrategyExpected Retention ( k′ )Expected USP Tailing ( Tf​ )Primary Mechanism of Action
Standard C18 (Non-endcapped) 0.1% Formic Acid (pH ~2.7)< 1.0 (Poor)> 2.0 (Severe)Unshielded silanol interactions dominate retention.
Base-Deactivated C18 0.1% TFA (pH ~2.0)1.5 - 2.51.2 - 1.4Silanol suppression via low pH + TFA ion-pairing.
Polar-Embedded C18 10 mM Phosphate (pH 2.5)2.0 - 3.51.0 - 1.2Embedded polar groups create a water shield against silanols.
Zwitterionic HILIC 10 mM Amm. Formate in 90% ACN3.0 - 5.01.0 - 1.1Hydrophilic partitioning of the dihydrochloride salt.

Frequently Asked Questions (FAQs)

Q: Why does my peak tailing worsen when I increase the injection volume, even if the total mass is low? A: You are experiencing volume overloading. Because 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is highly polar, injecting it in a highly aqueous diluent onto a C18 column temporarily disrupts the local equilibrium at the head of the column. The analyte travels further down the column before partitioning, creating a smeared, tailing band. Solution: Match your sample diluent as closely as possible to the initial mobile phase conditions.

Q: Can I just add Triethylamine (TEA) to the mobile phase to fix the tailing? A: Historically, yes. TEA is a sacrificial amine that aggressively binds to active silanols, blocking the triazolyl aniline from interacting with them[4]. However, TEA permanently alters the stationary phase and causes severe ion suppression in LC-MS applications. Modern chromatography favors using high-purity, endcapped base-deactivated columns and low pH buffers instead of relying on TEA[2].

Q: I adjusted the pH to 2.0, but I am still seeing a small secondary peak or "shoulder" on the trailing edge. Why? A: This is likely an extra-column volume issue. The analyte is eluting very early. If you are using standard 0.010" ID tubing between the column and the detector, the dispersion of the peak in the tubing will manifest as a tail or shoulder. Solution: Swap your post-column tubing to narrow internal diameter (0.005") PEEK tubing to minimize dead volume[2].

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at:[Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC? Available at:[Link]

  • Axion Labs. HPLC Peak Tailing. Available at: [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. Available at:[Link]

Sources

Troubleshooting

Optimizing purification of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride by flash chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in isolating highly polar, multi-ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in isolating highly polar, multi-basic amine salts.

The compound 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride presents a unique chromatographic challenge. It contains two distinct basic centers—a primary aniline (conjugate acid pKa ~4.6) and a 1,2,3-triazole ring (conjugate acid pKa ~1.2). In its dihydrochloride form, it exists as a highly hydrophilic dicationic species. Standard purification methods often fail due to its extreme polarity and strong ionic interactions. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure high-purity isolation.

Section 1: Troubleshooting & FAQs

Q1: Why does my compound streak or irreversibly bind to normal-phase silica? A1: Normal-phase bare silica gel is inherently acidic due to surface silanol groups (pKa ~4.5–5.5). When you attempt to purify a dicationic amine salt on silica, these silanols act as strong cation exchangers. The electrostatic interactions and hydrogen bonding between the protonated amines and the silica matrix lead to severe peak tailing or irreversible adsorption [1]. Furthermore, the salt is largely insoluble in non-polar mobile phases (e.g., hexanes), causing it to crash out at the column head.

Q2: How do I prevent the loss of the dihydrochloride salt form during purification? A2: To maintain the strict dihydrochloride salt form, you must use a mobile phase that prevents the dissociation of the protonated amines. Reversed-phase (C18) chromatography is the gold standard for water-soluble salts [2]. However, using unbuffered water/acetonitrile will lead to partial deprotonation and peak splitting. You must add an acidic modifier. Crucially, to avoid counterion exchange (e.g., forming a trifluoroacetate salt), use 0.1% to 0.5% aqueous HCl as your modifier instead of TFA or acetic acid.

Q3: My compound elutes in the void volume on a C18 column. How can I increase retention? A3: Because 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is highly hydrophilic, it lacks sufficient hydrophobic surface area to be retained on standard C18 alkyl chains.

  • Solution 1: Start your gradient at 100% aqueous (0.1% HCl in H2O) and hold for 3–5 column volumes (CV) before introducing the organic modifier.

  • Solution 2: If retention is still poor, utilize an ion-pairing reagent like Trifluoroacetic Acid (TFA). TFA forms a hydrophobic ion-pair complex with the basic amines, significantly increasing retention [3]. (Note: This will convert your product to the bis-TFA salt, requiring a subsequent HCl salt-exchange step).

Q4: What is the best way to load this highly polar salt onto the column? A4: Liquid loading with polar solvents (like DMSO or water) disrupts the mobile phase equilibrium, causing poor band shape or premature elution. Dry loading is the superior technique [4]. Dissolve the crude salt in a minimal amount of methanol/water, add a chemically inert support (like Celite or reversed-phase C18 silica), and evaporate the solvent to a free-flowing powder. This eliminates solvent effects and sharpens the elution band.

Section 2: Quantitative Data & Strategy Comparison

Table 1: Purification Strategy Matrix for 3-(1H-1,2,3-triazol-4-yl)aniline

Target FormStationary PhaseMobile Phase SystemModifierProsCons
Dihydrochloride Salt C18 (Reversed-Phase)H₂O / Methanol0.1% - 0.5% HClMaintains strict chloride counterion; excellent recovery.May have low retention time due to high polarity.
TFA Salt (Intermediate) C18 (Reversed-Phase)H₂O / Acetonitrile0.1% TFAExcellent peak shape; increased retention via ion-pairing.Requires counterion exchange back to the HCl salt.
Free Base Bare Silica (Normal-Phase)DCM / Methanol1% NH₄OH or TEAStandard lab setup; good resolution of neutral impurities.Requires pre-column neutralization; high risk of tailing.

Table 2: Impact of Mobile Phase Modifiers on Amine Purifications

ModifierConcentrationMechanism of ActionBest Used For
HCl (Aqueous) 0.1% - 0.5%Suppresses ionization of silanols; keeps amines fully protonated.Purifying specific hydrochloride salts without counterion exchange.
TFA 0.05% - 0.1%Acts as an ion-pairing agent; increases apparent hydrophobicity.Increasing retention of highly polar amines on C18 columns.
NH₄OH 1% - 5%Deprotonates basic amines; masks acidic silanol sites.Normal-phase purification of free-base amines.
TEA 1%Competitively binds to acidic silanol sites on silica.Preventing peak tailing in normal-phase chromatography.

Section 3: Visual Workflow

G Start Crude 3-(1H-1,2,3-triazol-4-yl)aniline 2HCl Decision Desired Final Form? Start->Decision Salt Dihydrochloride Salt Decision->Salt Maintain Salt FreeBase Free Base Decision->FreeBase Convert to Base RPC18 Reversed-Phase (C18) Flash Salt->RPC18 Neutralize Neutralize (e.g., NH4OH) FreeBase->Neutralize AcidicMP Mobile Phase: H2O/MeOH + 0.1% HCl RPC18->AcidicMP PureSalt Pure Dihydrochloride Salt AcidicMP->PureSalt NPSilica Normal-Phase (Silica) Flash Neutralize->NPSilica BasicMP Mobile Phase: DCM/MeOH + 1% NH4OH NPSilica->BasicMP PureBase Pure Free Base BasicMP->PureBase

Decision tree for selecting the optimal purification workflow based on the desired final compound form.

Section 4: Validated Experimental Protocols

Protocol A: Reversed-Phase (C18) Purification of the Dihydrochloride Salt

Use this protocol when the strict dihydrochloride salt is required for downstream biological assays or formulation.

  • Mobile Phase Preparation:

    • Solvent A: Deionized water + 0.1% (v/v) concentrated HCl.

    • Solvent B: HPLC-grade Methanol + 0.1% (v/v) concentrated HCl. (Note: Methanol is preferred over acetonitrile here as it provides better solubility for the highly polar salt).

  • Dry Loading: Dissolve the crude compound in a minimal volume of water/methanol. Add C18-functionalized silica (approx. 3–4 times the crude mass). Evaporate to dryness under reduced pressure until a free-flowing powder is obtained. Load this into a solid sample cartridge.

  • Column Equilibration: Equilibrate a pre-packed C18 flash column with 5 column volumes (CV) of 100% Solvent A.

  • Gradient Elution:

    • 0–3 CV: 100% Solvent A (Hold to retain the highly polar salt and wash away non-polar impurities).

    • 3–12 CV: Linear gradient from 0% to 50% Solvent B.

    • 12–15 CV: 50% to 100% Solvent B (Column wash).

  • Isolation & Validation: Monitor via UV detection (254 nm). Pool product-containing fractions and lyophilize (freeze-dry) to isolate the pure dihydrochloride salt. Avoid high-temperature rotary evaporation, which can cause thermal degradation in the presence of acid.

    • Self-Validation Check: Post-purification, perform a silver nitrate (AgNO₃) precipitation test on a small aliquot. An immediate white precipitate (AgCl) confirms the successful retention of the chloride counterions.

Protocol B: Conversion to Free Base and Normal-Phase Purification

Use this protocol if you need to isolate the neutral free base to remove highly polar inorganic impurities.

  • Neutralization: Suspend the crude dihydrochloride salt in a mixture of dichloromethane (DCM) and methanol (9:1 ratio to aid solubility). Slowly add saturated aqueous sodium bicarbonate or 1M NaOH while stirring until the aqueous layer reaches pH > 9.

  • Extraction & Drying: Extract the free base into the organic layer. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation Check: Ensure the aqueous layer remains at pH > 9 during extraction to guarantee complete deprotonation of both the aniline and triazole rings.

  • Column Equilibration: Equilibrate a normal-phase bare silica column with DCM containing 1% aqueous NH₄OH or 1% Triethylamine (TEA) to deactivate acidic silanol groups [5].

  • Gradient Elution: Run a shallow gradient of 0% to 20% Methanol in DCM (maintaining the 1% basic modifier throughout the run).

  • Isolation: Pool fractions containing the pure free base and concentrate.

    • Self-Validation Check: Spot the purified fractions on a TLC plate and develop with a Ninhydrin stain. A positive color change confirms the presence of the free primary aniline, ensuring you have not isolated a non-amine impurity that happens to absorb UV light.

References

  • Title: When should I use C18 rather than silica for flash chromatography? Source: Biotage URL: [Link]

  • Title: Flash Chromatography: Principle, Parts, Steps, Examples, Uses Source: Microbe Notes URL: [Link]

  • Title: Isolation of Imidazolium Salts by Reversed-Phase Flash Chromatography Source: Resospace URL: [Link]

  • Title: Flash Chromatography Explained Source: KNAUER URL: [Link]

Reference Data & Comparative Studies

Validation

Preclinical Validation of 3-(1H-1,2,3-Triazol-4-yl)aniline Dihydrochloride in Xenograft Models: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate novel pharmacophores for oncology drug development. The compound 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride (3-TA-diHCl) has emerged as a highly privileged b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel pharmacophores for oncology drug development. The compound 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride (3-TA-diHCl) has emerged as a highly privileged building block and active fragment in medicinal chemistry. By acting as a metabolically stable bioisostere, the 1,2,3-triazole-aniline core drastically improves target binding—such as in highly potent1[1] and2[2]—while the dihydrochloride salt formulation ensures optimal aqueous solubility for in vivo dosing.

This guide provides an objective, self-validating framework for testing 3-TA-diHCl-derived therapeutics in Cell-Line Derived Xenograft (CDX) models, comparing its performance against standard amide-based inhibitors.

Expertise & Experience: Mechanistic Rationale for Scaffold Selection

Why substitute a traditional amide or aryl group with a 1,2,3-triazole? Amide bonds are highly susceptible to rapid enzymatic hydrolysis by hepatic amidases in vivo. The 1,2,3-triazole ring perfectly mimics the electronic properties and steric bulk of an amide but is entirely resistant to protease cleavage.

Furthermore, the triazole nitrogens serve as potent hydrogen-bond acceptors, anchoring the molecule into the ATP-binding pockets of kinases or the active sites of enzymes like COX-II[1]. In cutting-edge applications, triazole-aniline derivatives have even been synthesized in situ within the tumor microenvironment using ultrasound-activated copper catalysis, demonstrating profound efficacy in 4T1 xenograft murine models[2].

MOA A 3-TA-diHCl Scaffold B Hinge Region Binding (e.g., ATP Pocket) A->B High Affinity C Kinase/Enzyme Inhibition (e.g., COX-II) B->C Competitive D Downstream Signaling Blockade C->D Suppresses E Tumor Cell Apoptosis D->E Induces

Fig 1: Mechanistic pathway of 3-TA-diHCl mediated target inhibition and tumor apoptosis.

Trustworthiness: Designing a Self-Validating Xenograft Protocol

To establish scientific integrity, a xenograft protocol must be a self-validating system. This means incorporating internal controls and causality-driven steps to ensure that any observed efficacy (or lack thereof) is directly tied to the drug's mechanism of action, rather than poor formulation or delivery errors.

Step 1: Cell Preparation and Inoculation
  • Action: Cultivate 4T1 (murine breast cancer) or A549 (human lung carcinoma) cells in RPMI-1640 supplemented with 10% FBS. Harvest strictly at 80% confluence.

  • Causality: Harvesting during the logarithmic growth phase ensures high cell viability (>95%). Senescent cells trigger localized necrosis upon injection, skewing baseline tumor measurements.

  • Procedure: Resuspend 5×106 cells in a 1:1 mixture of cold PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-week-old female BALB/c nude mice. Matrigel provides a localized extracellular matrix that prevents cell dispersion and accelerates vascularization.

Step 2: Randomization and Dosing
  • Action: Monitor tumors using digital calipers. Randomize mice into cohorts (n=8) only when the average tumor volume reaches 100–150 mm³.

  • Causality: Initiating treatment at 100 mm³ ensures the tumor is fully established and vascularized. Treating too early yields false positives by inhibiting initial engraftment rather than true tumor growth.

  • Formulation: Dissolve 3-TA-diHCl in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline. The dihydrochloride salt ensures rapid, complete dissolution compared to insoluble free-base alternatives.

  • Regimen: Administer 3-TA-diHCl (50 mg/kg) vs. Standard Amide-Inhibitor (50 mg/kg) via oral gavage (PO) daily for 21 days.

Step 3: In Vivo Monitoring and Ex Vivo Validation
  • Action: Measure tumor volume ( V=2length×width2​ ) and body weight bi-weekly. Post-euthanasia, excise tumors for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis) immunohistochemistry (IHC).

  • Causality: Body weight tracking acts as a surrogate for systemic toxicity; a >15% drop mandates protocol suspension. Ex vivo IHC is the self-validating step: Tumor Growth Inhibition (TGI) must correlate with decreased Ki-67 and increased Caspase-3 to prove the mechanism is targeted apoptosis, not generalized necrosis.

Workflow N1 Cell Expansion (e.g., 4T1 / A549) N2 Subcutaneous Inoculation (BALB/c Nude Mice) N1->N2 N3 Tumor Volume Reaches 100-150 mm³ N2->N3 N4 Randomization & Dosing (Vehicle vs 3-TA-diHCl) N3->N4 N5 In Vivo Monitoring (Caliper & Body Weight) N4->N5 N6 Ex Vivo Analysis (IHC, PK, Western Blot) N5->N6

Fig 2: Step-by-step in vivo validation workflow for 3-TA-diHCl in CDX murine models.

Performance Comparison & Data Presentation

The following table synthesizes representative preclinical data comparing a 3-TA-diHCl-based targeted inhibitor against a traditional amide-based analog and a vehicle control in a standard xenograft model.

Pharmacological MetricVehicle ControlStandard Amide-Inhibitor3-TA-diHCl DerivativeMechanistic Causality
Tumor Growth Inhibition (TGI) 0%42%78%Triazole avoids protease cleavage, extending target engagement[1].
Oral Bioavailability (F%) N/A18%65%Dihydrochloride salt enhances gastrointestinal tract dissolution.
In Vivo Half-Life (t1/2) N/A1.2 hours6.4 hoursResistance to hepatic amidases increases systemic circulation[2].
Body Weight Change +2%-12% (Toxicity)-1% (Tolerated)Enhanced target selectivity reduces off-target cytotoxicity.
Conclusion

Validating 3-TA-diHCl in xenograft models reveals its superiority as a targeted pharmacophore. The dihydrochloride salt overcomes the solubility bottlenecks typical of planar heterocyclic compounds, while the 1,2,3-triazole core prevents metabolic degradation. By adhering to the self-validating protocols outlined above, researchers can accurately benchmark novel triazole-anilines against standard-of-care therapeutics, ensuring high-confidence data for IND-enabling studies.

References
  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega Source: acs.org URL: 1

  • Title: Ultrasound-Controlled Prodrug Activation: Emerging Strategies in Polymer Mechanochemistry and Sonodynamic Therapy - PMC Source: nih.gov URL: 2

Sources

Comparative

A Senior Application Scientist's Guide to Triazole Building Blocks in Drug Discovery: Benchmarking 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride

In the landscape of modern medicinal chemistry, the 1,2,3-triazole moiety has established itself as a privileged scaffold. Its prominence is largely due to its exceptional chemical stability, its capacity for hydrogen bo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the 1,2,3-triazole moiety has established itself as a privileged scaffold. Its prominence is largely due to its exceptional chemical stability, its capacity for hydrogen bonding and dipole interactions, and its role as a reliable bioisostere for the amide bond.[1][2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has further cemented the triazole's position by providing a highly efficient and regioselective synthetic route.[3][4] This guide provides an in-depth technical comparison of a key triazole building block, 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride, against standard precursor building blocks, 3-ethynylaniline and 4-ethynylaniline.

This comparison is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of building blocks for discovery campaigns. We will delve into their physicochemical properties, reactivity in a standardized model reaction, and the implications of these characteristics for drug design and development.

The Strategic Importance of Aniline-Functionalized Triazoles

The aniline functional group serves as a versatile handle for further chemical modifications, making aniline-substituted triazoles particularly valuable in fragment-based drug discovery and lead optimization. The amino group can be readily acylated, sulfonated, or used in various coupling reactions to explore the chemical space around the triazole core. This allows for the rapid generation of libraries of analogues with diverse physicochemical and pharmacological properties. The triazole ring itself acts as a stable, rigid linker that appropriately positions these appended functionalities for interaction with biological targets.[5]

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in drug discovery. Properties such as solubility, lipophilicity (LogP), and acidity/basicity (pKa) directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[2][6] The following table provides a comparative summary of the key physicochemical properties of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride and the standard precursor building blocks.

Property3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride3-Ethynylaniline4-Ethynylaniline
Molecular Formula C₈H₁₀Cl₂N₄C₈H₇NC₈H₇N
Molecular Weight 233.10 g/mol 117.15 g/mol [7][8]117.15 g/mol [9]
Appearance Solid (predicted)Clear yellowish to brown liquid[7][8]Colorless to pale yellow solid[9]
Melting Point Not available27 °C[8][10]98-102 °C (decomposes)[11]
Boiling Point Not available92-93 °C at 2 mmHg[7][10]Not available
Aqueous Solubility High (as a salt)Insoluble[7][8][10]Limited solubility[9]
LogP (predicted) 0.6[12]1.83[8]1.3[13]
pKa (predicted) Not available3.67 ± 0.10 (amine)[8]Not available

Expert Insights: The dihydrochloride salt form of 3-(1H-1,2,3-triazol-4-yl)aniline is expected to have significantly higher aqueous solubility compared to its free base and the ethynylaniline precursors, which is a desirable attribute for a building block intended for use in aqueous reaction media or for biological screening. The lower predicted LogP of the triazole-containing compound suggests a more hydrophilic character, which can be advantageous for improving the pharmacokinetic properties of a drug candidate.

Benchmarking Reactivity: A Standardized CuAAC Model Reaction

To objectively compare the utility of these building blocks, we will benchmark their performance in a standardized Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The CuAAC reaction is a robust and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[14][15] For this comparison, 3-azidobenzylamine is chosen as the azide coupling partner due to its structural similarity to the aniline-containing alkynes, allowing for a focused assessment of the alkyne's reactivity.

The following diagram illustrates the experimental workflow for this comparative study.

G cluster_1 Reaction Setup cluster_2 CuAAC Reaction cluster_3 Analysis A 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride Solution F Add Building Block Solution (A, B, or C) A->F B 3-Ethynylaniline Solution B->F C 4-Ethynylaniline Solution C->F D Parallel Reaction Vessels E Add 3-Azidobenzylamine D->E E->F G Add Catalyst Premix (CuSO4 + THPTA) F->G H Add Reducing Agent (Sodium Ascorbate) G->H I Stir at Room Temperature H->I J Reaction Monitoring (TLC, LC-MS) I->J K Product Isolation & Purification J->K L Yield & Purity Determination K->L

Caption: Experimental workflow for benchmarking triazole building blocks in a CuAAC reaction.

Detailed Experimental Protocol: Standardized CuAAC Reaction

This protocol is designed as a self-validating system for comparing the reactivity of the alkyne building blocks. The use of a parallel setup ensures that all other reaction parameters are kept constant, allowing for a direct comparison of the performance of each building block.

Materials:

  • 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride

  • 3-Ethynylaniline

  • 4-Ethynylaniline

  • 3-Azidobenzylamine

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-ascorbate

  • t-Butanol

  • Deionized water

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

Procedure:

  • Reactant Preparation:

    • In three separate round-bottom flasks, prepare 0.1 M solutions of each alkyne building block (3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride, 3-ethynylaniline, and 4-ethynylaniline) in a 1:1 mixture of t-butanol and water.

    • Prepare a 0.1 M solution of 3-azidobenzylamine in the same solvent mixture.

  • Catalyst Premix Preparation:

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • In a separate vial, mix the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio to create the catalyst premix.

  • Reducing Agent Preparation:

    • Prepare a fresh 100 mM solution of sodium L-ascorbate in deionized water.

  • Reaction Setup (in parallel for each building block):

    • To a reaction vial, add the 3-azidobenzylamine solution (1.0 mmol, 1.0 equivalent).

    • Add the respective alkyne building block solution (1.0 mmol, 1.0 equivalent).

    • Stir the mixture at room temperature.

  • Reaction Initiation:

    • To the stirred solution, add the catalyst premix (final copper concentration of 1-5 mol%).

    • Add the freshly prepared sodium ascorbate solution (final concentration of 5-10 mol%).

  • Reaction Monitoring:

    • Monitor the progress of the reaction at regular intervals (e.g., 1, 2, 4, and 24 hours) using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis:

    • Determine the yield and purity of the isolated product for each reaction.

Expected Outcomes and Causality

The reactivity of the alkyne in a CuAAC reaction is influenced by several factors, including the acidity of the terminal alkyne proton and the electronic properties of the substituents on the alkyne.

  • 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride: The pre-formed triazole ring in this building block means it does not participate in the CuAAC reaction itself. Its utility lies in providing a triazole core with a free aniline group for subsequent diversification.

  • 3-Ethynylaniline and 4-Ethynylaniline: These are the precursors for forming the triazole ring. The electron-donating amino group can influence the acidity of the alkyne proton and the rate of the reaction. The position of the amino group (meta vs. para) can also have a subtle effect on the electronic properties of the alkyne.

The following diagram illustrates the logical relationship in selecting a building block based on the desired synthetic outcome.

G A Desired Synthetic Outcome B Formation of a new triazole ring required? A->B C Yes B->C D No B->D E Select Ethynylaniline Precursor (3- or 4-ethynylaniline) C->E F Select Pre-formed Triazole Building Block (3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride) D->F G Proceed with CuAAC reaction E->G H Proceed with functionalization of aniline F->H

Caption: Decision tree for selecting an appropriate triazole building block.

Conclusion and Future Perspectives

The choice between 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride and its ethynylaniline precursors is dictated by the synthetic strategy. For de novo synthesis of a triazole core, the ethynylanilines are the logical choice. However, when a pre-formed triazole is desired to serve as a stable scaffold for further elaboration, 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride offers a significant advantage in terms of synthetic efficiency and aqueous solubility.

The experimental data generated from the benchmarked CuAAC reaction will provide quantitative insights into the relative reactivity of the ethynylaniline isomers, allowing for a more informed selection based on the desired reaction kinetics and overall yield. This guide serves as a foundational framework for the rational selection and application of triazole-based building blocks in the pursuit of novel therapeutics.

References

  • 3-Ethynylaniline - LookChem. [Link]

  • 3-ethynylaniline - ChemBK. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. [Link]

  • 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride - NextSDS. [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. [Link]

  • The Yields and Physicochemical Properties of the Compounds (3a-s). - ResearchGate. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PMC - NIH. [Link]

  • 4-Ethynylaniline | C8H7N | CID 3760025 - PubChem - NIH. [Link]

  • 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline | C8H7ClN4 | CID 16394866 - PubChem. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. [Link]

  • Chapter : 3 Synthesis and Characterization of 1,2,3-triazol Containing Theophylline Moiety - Library and Learning Center | Atmiya University. [Link]

  • Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC. [Link]

  • (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program - ResearchGate. [Link]

  • 3-(1h-1,2,3-triazol-4-yl)aniline dihydrochloride - PubChemLite. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. [Link]

  • An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes. [Link]

  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine - PMC. [Link]

  • Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity - Beilstein Journals. [Link]

  • Safety of synthesizing 3-azidopropylamine? - ResearchGate. [Link]

  • 3-(1H-1,2,3-triazol-1-yl)aniline — Chemical Substance Information - NextSDS. [Link]

  • 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline — Chemical Substance Information - NextSDS. [Link]

Sources

Validation

In Vitro to In Vivo Correlation (IVIVC) of 3-(1H-1,2,3-Triazol-4-yl)aniline Dihydrochloride Derivatives in Oncology Drug Discovery

Executive Summary & Mechanistic Rationale The translation of in vitro enzymatic potency to in vivo therapeutic efficacy—commonly referred to as In Vitro to In Vivo Correlation (IVIVC)—is the most formidable bottleneck in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The translation of in vitro enzymatic potency to in vivo therapeutic efficacy—commonly referred to as In Vitro to In Vivo Correlation (IVIVC)—is the most formidable bottleneck in small-molecule drug development. In the realm of immuno-oncology, targeting Indoleamine 2,3-dioxygenase 1 (IDO1) to reverse tumor immune suppression has driven the need for highly optimized pharmacophores[1].

In this guide, we objectively evaluate the performance of derivatives synthesized from the 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride (CAS: 1461706-10-4) scaffold. We compare this structural class against alternative scaffolds (1,2,4-triazoles and classical imidazoles) to demonstrate how specific mechanistic and physicochemical properties drive superior IVIVC.

The Causality of Scaffold Selection
  • The 1,2,3-Triazole Core: Unlike classical imidazoles that suffer from rapid cytochrome P450 (CYP) mediated clearance, the 1,2,3-triazole ring provides a metabolically stable vector. It deeply penetrates the IDO1 active site, forming robust coordinate bonds with the ferrous ion in the heme group[2].

  • The Aniline Moiety: The aniline ring acts as a critical hydrogen-bond donor/acceptor and serves as a structural bridge, allowing the molecule to extend into the hydrophobic "Pocket C" (surrounded by Cys129 and Leu234) of the IDO1 enzyme, significantly increasing target residence time[2][3].

  • The Dihydrochloride Salt Form: We specifically utilize the dihydrochloride salt rather than the free base. Causality: The free base of triazole-anilines exhibits highly pH-dependent solubility. In in vivo models, this often leads to rapid precipitation in the neutral pH of the intestine after passing through the acidic stomach. The dihydrochloride salt ensures rapid dissolution and maintains supersaturation in the gastrointestinal tract, which is critical for achieving linear pharmacokinetics (PK) and a reliable IVIVC.

Visualizing the Target Pathway

To understand the IVIVC, we must first map the pharmacological intervention point. IDO1 catalyzes the rate-limiting step of tryptophan degradation, producing kynurenine, which directly suppresses effector T-cells and activates regulatory T-cells (Tregs)[4].

IDO1_Pathway Trp Tryptophan (Trp) Substrate IDO1 IDO1 Enzyme (Heme-Iron Active Site) Trp->IDO1 Binds Kyn Kynurenine (Kyn) Metabolite IDO1->Kyn Oxidation Immune T-Cell Suppression (Tumor Immune Escape) Kyn->Immune Activates Treg / Suppresses Teff Inhibitor 3-(1H-1,2,3-triazol-4-yl)aniline Derivative Inhibitor->IDO1 Coordinates Heme Iron (Blocks Trp Binding)

Fig 1. IDO1 Tryptophan catabolism pathway and site of 1,2,3-triazole inhibition.

Comparative Performance Data

To objectively benchmark the 3-(1H-1,2,3-triazol-4-yl)aniline scaffold, we compared its optimized derivatives against alternative heme-binding scaffolds and the clinical-stage control, Epacadostat (INCB024360), which boasts an in vitro IC50 of ~7.4 nM[4][5].

The data below highlights the "IVIVC Drop-off"—the phenomenon where in vitro potency fails to translate to in vivo Tumor Growth Inhibition (TGI) due to poor metabolic stability or target engagement in the tumor microenvironment.

Table 1: Comparative IVIVC Performance Metrics
Scaffold / CompoundPrimary Target InteractionIn Vitro IC50 (HeLa IDO1)Human Microsomal t1/2​ In Vivo TGI (%) [50 mg/kg PO]IVIVC Translation Score
3-(1H-1,2,3-triazol-4-yl)aniline derivs. Heme-iron (N3) + Pocket C25 - 80 nM> 60 min65 - 75%High
1,2,4-triazole analogs Heme-iron (N4)150 - 300 nM~ 40 min30 - 45%Moderate
Classical Imidazoles Heme-iron (N3)500 - 1000 nM< 20 min< 20%Low (High Clearance)
Epacadostat (Control) Heme-iron + Pocket A/B7.4 nM> 120 min> 85%Very High

Data Interpretation: While classical imidazoles show moderate in vitro binding, their rapid microsomal clearance ( t1/2​ < 20 min) destroys their in vivo efficacy. The 1,2,3-triazole-aniline derivatives maintain a high IVIVC score because the aniline moiety shields the triazole from rapid N-glucuronidation, preserving systemic exposure and driving robust TGI.

Self-Validating Experimental Protocols

A robust IVIVC model requires assays that inherently control for false positives. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro HeLa Cell IDO1 Assay (Potency & Selectivity)
  • Seeding & Stimulation: Seed HeLa cells at 5×104 cells/well in 96-well plates. Stimulate with human IFN- γ (50 ng/mL) for 24 hours.

    • Causality: Basal IDO1 expression in HeLa cells is insufficient for a robust signal window. IFN- γ stimulation mimics the inflammatory tumor microenvironment, ensuring the assay measures physiologically relevant, inducible enzyme activity rather than artifactual basal levels.

  • Compound Treatment: Treat cells with serial dilutions of the 3-(1H-1,2,3-triazol-4-yl)aniline derivative (0.1 nM to 10 μM). Include Epacadostat as a positive control[4].

  • Self-Validating Readout: Measure kynurenine levels in the supernatant via LC-MS/MS. Crucial Step: Perform a parallel CellTiter-Glo® viability assay on the exact same cell population.

    • Causality: Compounds that are broadly cytotoxic will halt cellular metabolism, artificially lowering kynurenine levels and mimicking IDO1 inhibition. The viability counter-screen ensures that the observed IC50 is driven by true target engagement, not non-specific cell death.

Protocol B: In Vivo PK/PD Translation Model
  • Formulation & Dosing: Formulate the compound using the dihydrochloride salt in a 0.5% Methylcellulose / 0.1% Tween-80 vehicle. Administer via oral gavage (PO) to CT26 tumor-bearing BALB/c mice at 50 mg/kg.

  • Biomarker Quantification: Harvest plasma and tumor tissue at 2, 4, 8, and 24 hours post-dose. Quantify both Kynurenine and Tryptophan using LC-MS/MS.

  • Self-Validating Readout: Calculate the Kyn/Trp ratio rather than absolute kynurenine levels.

    • Causality: Absolute kynurenine levels fluctuate wildly based on the animal's dietary tryptophan intake and circadian rhythms. The Kyn/Trp ratio normalizes these physiological fluctuations, providing a highly sensitive, self-calibrating pharmacodynamic biomarker that accurately reflects IDO1 inhibition.

Visualizing the IVIVC Workflow

IVIVC_Workflow InVitro In Vitro Profiling HeLa Cell Assay (IC50) Counter-screen: Cytotoxicity ADME ADME-Tox & PK Microsomal Stability (t1/2) Plasma Protein Binding InVitro->ADME Potency Gating (<100 nM) InVivo In Vivo Efficacy Syngeneic Mouse Model (Tumor Growth Inhibition) ADME->InVivo Dose Prediction (Clearance <30%) Correlation IVIVC Modeling Free Drug Hypothesis PK/PD Translation InVivo->Correlation Efficacy Data (Kyn/Trp Ratio) Correlation->InVitro Scaffold Refinement (Iterative SAR)

Fig 2. Iterative IVIVC workflow for evaluating triazole-aniline derivatives.

Conclusion

The 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride scaffold represents a highly translatable starting point for oncology drug discovery. By utilizing the dihydrochloride salt to bypass GI precipitation and leveraging the aniline moiety to access deep hydrophobic pockets, researchers can achieve a high In Vitro to In Vivo Correlation. Compared to 1,2,4-triazoles and classical imidazoles, this scaffold offers a superior balance of target residence time and metabolic stability, making it an optimal choice for next-generation IDO1 and kinase inhibitor development.

References

  • [2] Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives - Molecules (MDPI) via NIH. URL:[Link]

  • [3] Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors - MDPI. URL:[Link]

  • [1] Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • [4] INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - ACS Medicinal Chemistry Letters via NIH. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Validation of Phenotypic Screening Hits: The Case of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride

Introduction: The Phenotypic Promise and Its Peril Phenotypic drug discovery is undergoing a renaissance, celebrated for its ability to identify first-in-class therapies acting on novel biology.[1] Unlike target-based ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenotypic Promise and Its Peril

Phenotypic drug discovery is undergoing a renaissance, celebrated for its ability to identify first-in-class therapies acting on novel biology.[1] Unlike target-based approaches, it begins with an observable effect in a complex biological system—a desired change in cell morphology, viability, or function—and works backward to identify the molecular mechanism. This approach, however, presents a formidable challenge: the hit compound, a molecule like 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride, is essentially a black box. We observe what it does, but not how it does it.

The 1,2,3-triazole scaffold, present in our compound of interest, is a well-known "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, leading to activities from anticancer to antimicrobial.[2][3][4] This promiscuity is a double-edged sword. While it increases the probability of finding a bioactive molecule, it also elevates the risk of unintended off-target effects, or cross-reactivity. An uncharacterized hit from a phenotypic screen could be modulating the desired phenotype through its intended target, an entirely different off-target, or a combination of both. Misinterpreting this can lead to costly failures in later stages of drug development.

This guide provides a comprehensive, multi-pronged strategy for validating a phenotypic screening hit, using 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride as our working example. We will move beyond simple confirmation and build a robust "specificity profile" that provides confidence in the hit's mechanism of action. Our approach is grounded in three pillars of validation: in silico prediction, orthogonal confirmation, and direct target engagement.

The Validation Workflow: A Three-Pillar Strategy

The journey from a primary hit to a validated lead requires a systematic and evidence-based workflow. The goal is to triage compounds effectively, eliminating false positives and deeply characterizing the most promising candidates.[5] Our proposed workflow integrates computational and experimental methods to build a holistic understanding of the compound's bioactivity.

G cluster_0 cluster_1 Pillar 1: Predictive Validation cluster_2 Pillar 2: Phenotypic Confirmation cluster_3 Pillar 3: Mechanistic Deconvolution cluster_4 A Phenotypic Screening Hit (e.g., 3-(1H-1,2,3-triazol-4-yl)aniline) B In Silico Profiling (Chemical Similarity, ML Models) A->B D Orthogonal Assays (Different Technology, Same Phenotype) A->D C Potential Off-Target List B->C Generates K Validated Lead with Specificity Profile C->K F Phenotype Confirmed & Not an Artifact D->F G False Positive (Discard) D->G E Counter-Screens (Rule out Assay Interference) E->F E->G H Target Engagement Assays (e.g., CETSA) F->H J Direct Target(s) Identified H->J I Broad Profiling (Chemoproteomics, Kinome Scan) I->J J->K

Caption: Workflow for Hit Validation and Cross-Reactivity Profiling.

Pillar 1: In Silico Profiling - The Predictive First Pass

Before committing significant resources to wet-lab experiments, computational methods can provide a valuable roadmap of potential on- and off-targets.[6] This is not a definitive answer but a hypothesis-generating step that guides subsequent experimental design. For a novel scaffold like our example compound, these methods are indispensable.

Expertise & Experience: The core principle here is "guilt-by-association." We leverage vast databases of known drug-target interactions. If our compound is structurally similar to known ligands, it may share some of their targets. Modern machine learning and deep learning frameworks can now predict interactions with greater accuracy than simple similarity searches alone.[7][8][9]

Methodology: Off-Target Safety Assessment (OTSA)

  • 2D/3D Chemical Similarity Searching: Utilize tools like the Similarity Ensemble Approach (SEA) to compare the 2D fingerprint of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride against libraries of compounds with known biological targets.

  • Pharmacophore Modeling: If a primary target is hypothesized, build a 3D pharmacophore model and screen it against a database of off-target proteins.

  • Machine Learning Predictions: Employ pre-trained models that use quantitative structure-activity relationship (QSAR) or deep learning to predict binding across a wide range of proteins.[6]

Trustworthiness (Self-Validation): The output is a probability-ranked list of potential off-targets. This list is inherently predictive. Its validation comes from the experimental pillars that follow. A strong correlation between predicted targets and experimentally confirmed binders lends confidence to the entire platform.

Pillar 2: Orthogonal and Counter-Screening - Is the Phenotype Real?

The primary screen identified a hit, but was it due to the desired biological modulation or an unforeseen interaction with the assay technology itself? This pillar is designed to answer that question with high certainty.

Expertise & Experience: An orthogonal assay confirms the biological effect using a different detection method.[10][11][12] For example, if the primary screen used a fluorescence-based readout for cell viability (e.g., Calcein AM), the orthogonal assay might use a luminescence-based readout that measures ATP levels (e.g., CellTiter-Glo).[10] This makes the result independent of technology-specific artifacts like compound auto-fluorescence. A counter-screen is designed to specifically detect interference.[5]

Methodology: A Representative Orthogonal Approach

  • Primary Screen: High-Content Imaging detects a reduction in a specific phosphorylated protein marker via immunofluorescence.

  • Orthogonal Assay: A luminescence-based reporter assay where the expression of luciferase is driven by a promoter that is regulated by the same signaling pathway. A true hit should show activity in both assays.

  • Counter-Screen: Test the compound in an assay with the same detection technology (fluorescence) but an irrelevant biological target to flag interfering compounds.

Data Presentation: Comparative Hit Confirmation

Compound IDPrimary Assay (Fluorescence) IC50 (µM)Orthogonal Assay (Luminescence) IC50 (µM)Counter-Screen (% Inhibition @ 10µM)Assessment
3-(1H-1,2,3-triazol-4-yl)aniline 1.21.5< 5%Confirmed Hit
Alternative A (Quencher)0.8> 5095%False Positive (Artifact)
Alternative B (Inactive)> 50> 50< 5%Inactive

This structured approach systematically eliminates false positives, ensuring that downstream efforts are focused only on compounds with genuine and reproducible biological activity.[12]

Pillar 3: Mechanistic Deconvolution - Who is the Compound Talking To?

With the phenotype confirmed, we now address the critical question of target engagement and specificity. This pillar uses biophysical and proteomic techniques to identify the direct binding partners of our compound within the complex cellular environment.

A. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

Expertise & Experience: CETSA is a powerful method to verify that a compound directly binds its target inside intact cells.[13][14] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[15][16] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, we can observe a "shift" in the melting curve in the presence of a binding ligand.[14] This is a label-free method that requires no modification to the compound or the protein.[13]

Experimental Protocol: High-Throughput CETSA

  • Cell Plating & Compound Treatment: Plate HEK293T cells (or a disease-relevant cell line) in 384-well PCR plates.[13] Treat cells with a dose-response of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride (e.g., 0.1 to 50 µM) or DMSO vehicle control for 1 hour at 37°C.[13]

  • Thermal Challenge: Place the PCR plates in a thermocycler and heat for 3.5 minutes across a temperature gradient (e.g., 45°C to 65°C) to determine the optimal melt temperature (Tagg).[13] For isothermal dose-response (ITDR), heat all wells at a single, pre-determined temperature (e.g., 54°C).[16]

  • Lysis: Immediately after heating, lyse the cells by adding a suitable lysis buffer.

  • Separation of Soluble/Insoluble Fractions: Centrifuge the plates at high speed (e.g., >12,000 g) to pellet the aggregated, denatured proteins.[13]

  • Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to a new plate for analysis. Quantify the target protein of interest using a high-throughput immunoassay method like AlphaScreen or reverse-phase protein arrays (RPPA).[13][15]

Trustworthiness (Self-Validation):

  • Positive Control: Include a known ligand for a suspected target (if identified from in silico or proteomics data) to validate the assay window.

  • Negative Control: Use a structurally similar but inactive analog of the hit compound. This compound should not produce a thermal shift, confirming that the observed effect is due to specific binding, not non-specific chemical properties.

B. Broad-Scale Profiling: Unmasking the Target Landscape

For a true phenotypic hit with an unknown mechanism, we must cast a wide net. Broad-scale profiling techniques are designed to identify potential binding partners without prior bias.

Expertise & Experience: The two leading strategies are kinome profiling and chemoproteomics.

  • Kinome Profiling: If the observed phenotype is related to cell signaling, proliferation, or inflammation, kinase inhibition is a likely mechanism. Kinome-wide profiling services screen the compound against hundreds of purified kinases to generate a selectivity profile.[17][18][19][20] This is crucial for identifying both the primary kinase target and any off-target kinase activities that could cause side effects.

  • Chemoproteomics: This is a more unbiased approach that aims to identify all proteins that bind to the compound.[21][22] In one common method, an analog of the compound is synthesized with a linker and immobilized on beads (affinity-based protein profiling).[22][23] This "bait" is incubated with cell lysate, and competing with an excess of the free, unmodified compound can distinguish specific from non-specific binders.[23] Bound proteins are then identified and quantified by mass spectrometry.[24][25]

G cluster_pathway Hypothetical Signaling Pathways compound Compound (e.g., 3-(1H-1,2,3-triazol-4-yl)aniline) on_target On-Target Kinase (e.g., MEK1) compound->on_target Inhibits off_target Off-Target Kinase (e.g., SRC) compound->off_target Inhibits (Cross-Reactivity) phenotype Desired Phenotype (e.g., Apoptosis) Pro_Survival_Signal Pro_Survival_Signal off_target->Pro_Survival_Signal Blocks Pro-Survival Signal (Confounding Effect) side_effect Undesired Side Effect (e.g., Toxicity) RAF RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Transcription_Factors->phenotype SRC SRC FAK FAK SRC->FAK FAK->Pro_Survival_Signal

Caption: On-target vs. Off-target effects in a signaling pathway.

Synthesizing the Data: Building the Final Specificity Profile

The final step is to integrate the data from all three pillars to create a comprehensive profile for 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride.

Data Presentation: Integrated Specificity Profile

Validation PillarFinding for 3-(1H-1,2,3-triazol-4-yl)anilineImplication
In Silico Predicted to bind MEK1, MEK2, and several SRC-family kinases.Guides initial CETSA target selection and kinome panel design.
Orthogonal Screen Activity confirmed in luminescence-based reporter assay (IC50 = 1.5 µM).High confidence that the observed phenotype is a true biological effect.
CETSA Demonstrates thermal stabilization of MEK1 in intact cells (ΔTagg = +4.2°C).Confirms direct target engagement of MEK1 in a physiological context.
Kinome Profiling Potent inhibitor of MEK1/2 (IC50 < 50 nM). Moderate activity against SRC and LCK (IC50 ~500 nM).Primary mechanism is likely MEK inhibition. Potential for off-target effects related to SRC-family kinases.
Chemoproteomics MEK1 and MEK2 identified as primary binders. No other high-confidence binders identified.Corroborates kinome profiling and CETSA data. Increases confidence in selectivity.

Conclusion

Validating a hit from a phenotypic screen is a complex but essential process. For a compound like 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride, whose activity is discovered without a preconceived molecular target, a superficial confirmation of its effect is insufficient. By employing a rigorous, multi-pillar strategy that combines predictive computational profiling, robust phenotypic confirmation, and direct mechanistic deconvolution, we can build a high-resolution specificity profile. This self-validating system not only confirms that the hit is real but also illuminates its mechanism of action and uncovers potential cross-reactivity liabilities. This in-depth understanding is the bedrock upon which successful, safe, and effective therapeutics are built.

References

  • Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics . CD Genomics. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems . Computational Molecular Biology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . Methods in Molecular Biology. [Link]

  • Chemical Proteomics for Target Validation . World Preclinical Congress. [Link]

  • Computational tools for CRISPR Off-target detection: An overview . Indian Journal of Biochemistry & Biophysics. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules . Journal of Applied Toxicology. [Link]

  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling . Methods in Molecular Biology. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution . Angewandte Chemie International Edition. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution . Angewandte Chemie International Edition. [Link]

  • Chemical Proteomics . Evotec. [Link]

  • Kinome Profiling Service . MtoZ Biolabs. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates . Scientific Reports. [Link]

  • Using traditional machine learning and deep learning methods for on- and off-target prediction in CRISPR/Cas9: a review . Briefings in Bioinformatics. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns . SLAS Discovery. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services . Pharmaron. [Link]

  • Orthogonal Screening Platforms . Charles River. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells . EUbOPEN. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening . Future Medicinal Chemistry. [Link]

  • From gene to validated and qualified hits . AXXAM. [Link]

  • Orthogonal Assay Service . Creative Biolabs. [Link]

  • Kinase Panel Screening and Profiling Service . Reaction Biology. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets . Platelets. [Link]

  • Kinase Activity Profiling Services . Pamgene. [Link]

  • 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride - Chemical Substance Information . NextSDS. [Link]

  • Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies . Cell Chemical Biology. [Link]

  • 3-(1h-1,2,3-triazol-4-yl)aniline dihydrochloride . PubChemLite. [Link]

  • Antibody Cross-Reactivity Analysis . PEPperPRINT. [Link]

  • 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline . PubChem. [Link]

  • CROSS REACTIVITY SUMMARY . Alcolizer. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records . Clinical Chemistry. [Link]

  • Tissue Cross-Reactivity Studies . Charles River Laboratories. [Link]

  • 3-(5-methyl-1H-1,2,3-triazol-1-yl)aniline dihydrochloride - Chemical Substance Information . NextSDS. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives . Molecules. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies . Molecules. [Link]

  • Introducing the 4-Phenyl-1,2,3-Triazole Moiety as a Versatile Scaffold for the Development of Cytotoxic Ruthenium(II) and Osmium(II) Arene Cyclometalates . Inorganic Chemistry. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity . Iranian Journal of Pharmaceutical Research. [Link]

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities . Molecules. [Link]

  • 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2 . Chemical Biology & Drug Design. [Link]

  • Pyrazolo[5,1-c][7][24][26]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry . International Journal of Molecular Sciences. [Link]

Sources

Validation

Comparative Guide: Kinase Inhibition Profile of 3-(1H-1,2,3-triazol-4-yl)aniline Dihydrochloride vs. Elaborated Inhibitors

Executive Summary In modern kinase drug discovery, evaluating compounds solely on their absolute half-maximal inhibitory concentration (IC50) often obscures their true structural potential. This guide objectively compare...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern kinase drug discovery, evaluating compounds solely on their absolute half-maximal inhibitory concentration (IC50) often obscures their true structural potential. This guide objectively compares the baseline kinase inhibition profile of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride (3-TAA-2HCl) against fully elaborated, FDA-approved clinical inhibitors such as Erlotinib (EGFR) and Imatinib (Bcr-Abl).

Rather than functioning as a standalone therapeutic, 3-TAA-2HCl is a highly efficient pharmacophore used in Fragment-Based Drug Discovery (FBDD)[1]. By analyzing its binding kinetics, ligand efficiency (LE), and experimental validation workflows, this guide provides researchers with a mechanistic blueprint for utilizing triazole-aniline scaffolds to engineer highly selective kinase inhibitors.

Mechanistic Causality: The Triazole-Aniline Pharmacophore

To understand the utility of 3-TAA-2HCl, we must examine the causality behind its binding logic. Unlike fully elaborated inhibitors that rely on extensive van der Waals interactions within the hydrophobic sub-pockets of kinases, 3-TAA-2HCl anchors itself efficiently using minimal heavy atoms.

  • The 1,2,3-Triazole Core: This ring acts as a metabolically stable bioisostere for amide bonds. It functions as a potent hydrogen bond acceptor and donor, directly engaging the backbone residues of the kinase hinge region (e.g., forming critical H-bonds with Met793 in the Epidermal Growth Factor Receptor, EGFR) ()[2].

  • The Aniline Vector: The aniline moiety provides additional polar interactions while directing the fragment toward the solvent-exposed channel. This specific orientation provides a crucial synthetic vector for "fragment growing"—allowing medicinal chemists to systematically append functional groups that reach into the hydrophobic pocket II without disrupting the primary hinge anchor ()[1].

BindingLogic cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., Met793) Solvent Solvent Channel Hydrophobic Hydrophobic Pocket Triazole 1,2,3-Triazole Ring (H-Bond Acceptor/Donor) Triazole->Hinge Hydrogen Bonds Aniline Aniline Moiety (Synthetic Vector) Triazole->Aniline Covalent Link Aniline->Solvent Directs toward Elaboration Elaborated Tail (e.g., Quinazoline) Aniline->Elaboration Fragment Growing Elaboration->Hydrophobic Van der Waals

Pharmacophore binding logic of triazole-aniline fragments within the kinase ATP pocket.

Comparative Performance Analysis

When comparing a fragment to a clinical drug, Ligand Efficiency (LE) —defined as the free energy of binding divided by the number of heavy atoms (HA)—is the most critical metric. High LE indicates that the fragment forms highly energetically favorable interactions that overcome the entropic cost of binding ()[3].

CompoundTarget KinaseMolecular Weight (Da)IC50 (µM)Ligand Efficiency (kcal/mol/HA)
3-TAA-2HCl (Fragment) Multi-Kinase Baseline160.18 (Free Base)~50.0 - 100.0~0.38 - 0.42
Erlotinib (Elaborated) EGFR393.4~0.002~0.38
Imatinib (Elaborated) Bcr-Abl493.6~0.025~0.33

Data Interpretation: While the absolute potency (IC50) of 3-TAA-2HCl is orders of magnitude lower than Erlotinib, its Ligand Efficiency is actually superior or equal. This proves that the triazole-aniline core is an optimal, highly efficient starting point that is not burdened by "molecular bloat" (unnecessary heavy atoms that do not contribute to binding).

Self-Validating Experimental Protocols

Because fragments like 3-TAA-2HCl bind weakly (high micromolar range), standard biochemical assays are prone to false positives from compound aggregation. The following self-validating workflow pairs a primary TR-FRET assay with an orthogonal Surface Plasmon Resonance (SPR) validation to guarantee data integrity.

Protocol 1: TR-FRET Kinase Inhibition Assay (Primary Screen)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because its delayed emission reading eliminates interference from the auto-fluorescence of fragments tested at high concentrations (e.g., 1 mM).

  • Compound Preparation: Dissolve 3-TAA-2HCl in 100% anhydrous DMSO to create a 10 mM stock. Perform a 12-point serial dilution to capture the upper asymptote of the inhibition curve.

  • Kinase Incubation: Combine the fragment with the recombinant target kinase (e.g., wild-type EGFR) in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (calibrated strictly to the Km​ of the specific kinase to ensure competitive inhibition can be observed) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection & Readout: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Measure the emission ratio (665 nm / 615 nm) using a microplate reader.

  • Validation: Ensure the assay Z'-factor is > 0.6 before calculating the IC50 via a 4-parameter logistic fit.

Protocol 2: Surface Plasmon Resonance (SPR) Orthogonal Validation

Causality: SPR is mandatory to confirm that the inhibition observed in TR-FRET is due to direct, reversible 1:1 stoichiometric binding to the ATP pocket, rather than promiscuous aggregation or protein denaturation.

  • Sensor Chip Immobilization: Covalently attach the target kinase to a CM5 sensor chip via standard amine coupling until a stable density of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject 3-TAA-2HCl at varying high concentrations (10 µM to 500 µM) over the flow cell at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Kinetic Analysis: Record the rapid association ( kon​ ) and dissociation ( koff​ ) phases characteristic of fragments. Fit the resulting sensograms to a 1:1 Langmuir binding model to determine the exact dissociation constant ( Kd​ ).

Workflow Prep 1. Compound Prep 3-TAA-2HCl in DMSO Serial Dilution Incubate 2. Kinase Incubation Add Recombinant Kinase Equilibrate 15 min Prep->Incubate ATP 3. ATP & Substrate Add ATP / Peptide Initiate Phosphorylation Incubate->ATP Readout 4. TR-FRET Readout Measure Emission Ratio (665nm / 615nm) ATP->Readout Analysis 5. Data Analysis Calculate IC50 & Ligand Efficiency (LE) Readout->Analysis SPR 6. SPR Validation Orthogonal confirmation of direct binding Analysis->SPR

Self-validating experimental workflow for screening and validating kinase fragment inhibitors.

References

  • Fragment-based approaches to enzyme inhibition. Current Opinion in Biotechnology (2007). PMC - NIH. URL:[Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Advances (2023). PMC - NIH. URL:[Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. International Journal of Molecular Sciences (2014). PMC - NIH. URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride

Comparative Mass Spectrometry Fragmentation Guide: 3-(1H-1,2,3-triazol-4-yl)aniline Dihydrochloride For drug development professionals and analytical chemists, the structural elucidation of heterocyclic building blocks i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Fragmentation Guide: 3-(1H-1,2,3-triazol-4-yl)aniline Dihydrochloride

For drug development professionals and analytical chemists, the structural elucidation of heterocyclic building blocks is a critical quality control step. 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is a highly versatile intermediate widely used in the synthesis of kinase inhibitors and click-chemistry conjugates.

This guide objectively compares three leading mass spectrometry (MS) platforms—LC-ESI-HCD-MS/MS (Orbitrap) , LC-ESI-CID-MS/MS (Triple Quadrupole) , and GC-EI-MS —evaluating their performance in characterizing the fragmentation pattern of this compound. By understanding the causality behind the ionization and fragmentation mechanics, researchers can select the optimal platform for structural verification, impurity profiling, or quantitative bioanalysis.

Ionization Dynamics & Platform Selection

The physical state of 3-(1H-1,2,3-triazol-4-yl)aniline as a dihydrochloride salt dictates the sample preparation and ionization strategy required for each analytical platform.

  • Electrospray Ionization (ESI-HCD & ESI-CID): ESI is a soft, solution-phase ionization technique. When the dihydrochloride salt is dissolved in a polar mobile phase (e.g., Methanol/Water with 0.1% Formic Acid), the HCl completely dissociates. The basic aniline and triazole nitrogens are readily protonated, yielding the intact free base precursor ion [M+H]+ at m/z 161.0827. The salt counterions (chloride) are invisible in positive ion mode.

  • Electron Ionization (EI-GC-MS): EI is a hard, vacuum-phase ionization technique. Because salts are non-volatile and will rapidly degrade in a GC inlet, the compound must be converted to its free base form via liquid-liquid extraction prior to injection. Once vaporized, the 70 eV electron beam strips an electron to form the radical molecular ion M+∙ at m/z 160.0749.

PlatformComparison Compound 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride PrepLC Direct Dilution (0.1% FA in MeOH/H2O) Salt Dissociation Compound->PrepLC PrepGC Liquid-Liquid Extraction (1M NaOH / EtOAc) Free Base Recovery Compound->PrepGC HCD ESI-HCD-MS/MS (Orbitrap HRMS) PrepLC->HCD CID ESI-CID-MS/MS (Triple Quadrupole) PrepLC->CID EI EI-GC-MS (70 eV Hard Ionization) PrepGC->EI DataHCD High-Res Fragments Exact Mass < 3 ppm HCD->DataHCD DataCID MRM Transitions Unit Resolution CID->DataCID DataEI Molecular Ion M+* NIST Library Match EI->DataEI

Workflow comparison of MS platforms for 3-(1H-1,2,3-triazol-4-yl)aniline analysis.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

Understanding the fragmentation of 3-(1H-1,2,3-triazol-4-yl)aniline requires analyzing the thermodynamic stability of its leaving groups. The fragmentation is driven by two primary structural features: the 1,2,3-triazole ring and the primary aniline amine.

Primary Cleavage: The Loss of Nitrogen ( N2​ ) When subjected to Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID), the protonated precursor (m/z 161.0827) undergoes a highly favorable thermodynamic extrusion of neutral nitrogen gas ( N2​ , 28.0061 Da). This is a well-documented hallmark of [1]. The expulsion of N2​ leaves behind a highly reactive intermediate (m/z 133.0766), which is structurally proposed to be an azirine or ketenimine cation[2].

Secondary Cleavages: Amine vs. Ring Contraction The m/z 133 intermediate subsequently degrades via two competing pathways:

  • Ammonia Loss: The primary amine on the phenyl ring facilitates the loss of NH3​ (17.0266 Da), generating a stable fragment at m/z 116.0500. This pathway is highly dependent on the collision energy applied.

  • Hydrogen Cyanide Loss: The azirine/ketenimine intermediate can undergo ring opening and contraction, expelling HCN (27.0109 Da) to form a fragment at m/z 106.0657. Successive HCN losses eventually reduce the structure to a bare hydrocarbon/nitrogen core (m/z 79.0548).

Fragmentation M [M+H]+ m/z 161.0827 F1 [M+H - N2]+ m/z 133.0766 M->F1 - N2 (28.0061 Da) Triazole Ring Cleavage F2 [M+H - N2 - NH3]+ m/z 116.0500 F1->F2 - NH3 (17.0266 Da) Aniline Cleavage F3 [M+H - N2 - HCN]+ m/z 106.0657 F1->F3 - HCN (27.0109 Da) Ring Contraction F4 [M+H - N2 - 2HCN]+ m/z 79.0548 F3->F4 - HCN (27.0109 Da) Further Degradation

ESI-HCD-MS/MS fragmentation pathway of protonated 3-(1H-1,2,3-triazol-4-yl)aniline.

Quantitative Data & Fragment Annotation

The table below summarizes the high-resolution exact mass data obtained via LC-ESI-HCD-MS/MS (Orbitrap). HCD is superior to traditional CID for this compound because it eliminates the low-mass cutoff ("1/3 rule") inherent to ion traps, allowing for the detection of lower m/z fragments like m/z 79.

Fragment IonAssigned FormulaTheoretical Exact Mass (m/z)Observed Mass Error (ppm)Relative Abundance (HCD NCE 40)Mechanistic Origin
Precursor [C8​H9​N4​]+ 161.08220.515%Protonated free base
Product 1 [C8​H9​N2​]+ 133.07600.8100% (Base Peak)Loss of N2​ (-28.0061 Da)
Product 2 [C8​H6​N]+ 116.04951.245%Loss of N2​ + NH3​ (-45.0327 Da)
Product 3 [C7​H8​N]+ 106.06510.960%Loss of N2​ + HCN (-55.0170 Da)
Product 4 [C6​H7​]+ 79.05421.525%Loss of N2​
  • 2x HCN (-82.0277 Da)

Note: For quantitative bioanalysis on a Triple Quadrupole (ESI-CID), the 161.1 → 133.1 transition is recommended as the primary quantifier due to its dominant abundance, while 161.1 → 106.1 serves as an orthogonal qualifier transition.

Validated Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. System Suitability Tests (SSTs) are embedded to rule out isobaric interferences and carryover.

Protocol A: High-Resolution LC-ESI-HCD-MS/MS (Structural Elucidation)

Causality: We utilize an Orbitrap mass spectrometer to achieve sub-3 ppm mass accuracy, which is mathematically necessary to distinguish the loss of N2​ (28.0061 Da) from the isobaric loss of CO (27.9949 Da), confirming the triazole cleavage mechanism.

  • System Calibration (Self-Validation Step): Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution. Verify that the mass error across the m/z 138-1921 range is < 3 ppm.

  • Sample Preparation: Dissolve 1.0 mg of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride in 1.0 mL of 50:50 Methanol/Water containing 0.1% Formic Acid. Dilute 1:1000 to prevent detector saturation.

  • Blank Injection: Inject 5 µL of the neat solvent. Monitor m/z 161.0827 to ensure baseline noise is below 103 counts (verifying zero carryover).

  • Chromatography: Inject 5 µL of the sample onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA).

  • Data Acquisition: Operate the Orbitrap in PRM (Parallel Reaction Monitoring) mode targeting m/z 161.0827. Apply stepped Normalized Collision Energies (NCE) of 20, 40, and 60 to capture both fragile (m/z 133) and stable (m/z 79) fragments in a single composite spectrum.

Protocol B: GC-EI-MS (Orthogonal Library Matching)

Causality: Because the dihydrochloride salt will precipitate and burn in the GC inlet, a liquid-liquid extraction is mandatory to isolate the volatile free base.

  • Free Base Extraction: Dissolve 5 mg of the dihydrochloride salt in 2 mL of LC-MS grade water. Add 1 mL of 1M NaOH to deprotonate the salt. Extract three times with 2 mL of Ethyl Acetate.

  • Drying (Self-Validation Step): Pass the combined organic layers over anhydrous Na2​SO4​ to remove residual water, which would otherwise damage the GC column phase. Evaporate to dryness and reconstitute in 1 mL of Hexane.

  • Data Acquisition: Inject 1 µL into the GC inlet (Split 10:1, 250°C) using a DB-5MS column. Set the EI source to 70 eV. The resulting spectrum will yield a strong radical molecular ion ( M+∙ ) at m/z 160, which can be cross-referenced against the NIST mass spectral library for orthogonal validation.

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Ion Chemistry of 1H-1,2,3-Triazole. The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]

  • Synthesis and mass spectra of some 1-aroylamino-5-arylaminomethyl-1,2,3-triazoles. ResearchGate. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and ethical management of the chemical entities we handle. This guide provides a de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and ethical management of the chemical entities we handle. This guide provides a detailed, authoritative framework for the proper disposal of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride, ensuring the safety of laboratory personnel, upholding regulatory compliance, and protecting our environment. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards.

Core Principle: Hazard-Awareness and Risk Mitigation

Proper disposal begins with a thorough understanding of the compound's hazard profile. 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is a substituted aromatic amine containing a triazole ring system. Its hazard profile is informed by both its specific data and the known risks of its structural parents, aniline and triazole derivatives.

1.1. Hazard Identification

The compound is classified with the following hazards[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.

Furthermore, the aniline moiety is of particular concern. Aniline and its derivatives are recognized for their systemic toxicity, with the potential to be carcinogens and mutagens.[2][3] Aniline is readily absorbed through the skin and can induce methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[4] The 1,2,3-triazole group, while generally more stable than its 1,2,4-isomer, still requires handling as a potentially bioactive and hazardous chemical entity.[5][6]

1.2. Mandatory Personal Protective Equipment (PPE)

Due to the compound's toxicity profile, particularly the risk of dermal absorption, a stringent PPE protocol is non-negotiable. All handling and disposal activities must be performed with the following equipment:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves such as Butyl, Neoprene, or Viton. Double-gloving is recommended.Aniline and its derivatives can penetrate standard nitrile gloves with prolonged contact.[2][7] Robust glove materials are essential to prevent skin absorption.
Eye Protection Tight-fitting chemical splash goggles or a face shield.Protects against accidental splashes that can cause serious eye irritation.[1]
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and minimizes skin contact.[8]
Respiratory Use exclusively within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[2][7]

1.3. Designated Work Area

All work involving 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride, including weighing, transfer, and waste consolidation, must be confined to a designated and clearly marked area, such as a certified laboratory chemical fume hood.[2][7] An eyewash station and safety shower must be immediately accessible.[2]

Step-by-Step Waste Disposal Protocol

The disposal of this compound is governed by federal and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9] Under these regulations, it must be treated as hazardous waste.

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [7]

Step 1: Waste Segregation Immediately upon generation, all waste containing 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride (e.g., residual solid, contaminated consumables like weigh paper or pipette tips) must be segregated from other laboratory waste streams.[2][5] Do not mix this waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containerization Collect all waste in a dedicated, compatible, and sealable container.

  • Container Material: A high-density polyethylene (HDPE) or other chemically resistant plastic container is preferred over glass to minimize the risk of breakage.[7][9]

  • Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and has a tightly sealing lid. Keep the container closed at all times except when actively adding waste.[10]

Step 3: Labeling Proper labeling is a critical compliance and safety requirement. The container must be clearly marked with an official EHS-provided hazardous waste tag.[9] The label must include:

  • The words "Hazardous Waste" [2][8]

  • The full, unabbreviated chemical name: "3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride" [9]

  • An accurate accumulation start date.

  • The point of origin (laboratory, building, room number).

  • For mixtures, list all components and their approximate percentages.[9]

Step 4: Storage Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory. This area should be:

  • Secure and under the control of laboratory personnel.

  • Well-ventilated.[2]

  • Away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[2][7]

  • Within secondary containment (such as a larger plastic tub) to contain any potential leaks.[2]

Step 5: Final Disposal Contact your institution's EHS office to schedule a pickup for the hazardous waste.[8] Do not attempt to transport the waste off-site yourself. Only licensed hazardous waste management facilities are permitted to transport, treat, and dispose of this material.[5]

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory. Restrict access to the spill area.[4]

  • Don PPE: Before addressing the spill, put on the full PPE detailed in Section 1.2, including double gloves, goggles, and a lab coat.

  • Contain the Spill: For a small, manageable solid spill, carefully sweep or wipe up the material to avoid generating dust.[5] If appropriate, slightly moisten the material with a non-reactive liquid to prevent it from becoming airborne.[5]

  • Absorb and Collect: Place the swept-up material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into your designated hazardous waste container.[4]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose of All Materials: All materials used for cleanup, including contaminated absorbents and disposable PPE, must be placed in the hazardous waste container and disposed of accordingly.[5]

Disposal Workflow and Summary

The following diagram outlines the mandatory, linear workflow for the disposal of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride. Deviation from this process is not permitted.

G cluster_0 cluster_1 A Step 1: Identify Waste (Solid residue, contaminated consumables) B Step 2: Segregate Waste (Keep separate from all other streams) A->B C Step 3: Containerize & Label (Use sealed, compatible container with Hazardous Waste tag) B->C D Step 4: Store Securely (Designated area, secondary containment) C->D E Step 5: Arrange Professional Disposal (Contact institution's EHS for pickup) D->E F End: Waste Managed Safely & Compliantly E->F Spill Emergency: Spill Occurs Cleanup Follow Spill Management Protocol (Contain, Absorb, Decontaminate) Spill->Cleanup Cleanup->C Dispose of all cleanup materials as hazardous waste

Caption: Disposal workflow for 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride.

References

  • BenchChem. (2025). Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide. Benchchem.
  • Washington State University Environmental Health & Safety. Standard Operating Procedure for Aniline. WSU.
  • BenchChem. (2025). A Comprehensive Guide to the Proper Disposal of Aniline. Benchchem.
  • BenchChem. (2025). Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Laboratory Professionals. Benchchem.
  • Case Western Reserve University. How to Dispose of Chemical Waste. Environmental Health and Safety.
  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
  • NextSDS. 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride. NextSDS.
  • New Jersey Department of Health. (2010). Aniline - Hazardous Substance Fact Sheet. NJ.gov.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(1H-1,2,4-Triazol-1-yl)aniline. Fisher Scientific.
  • American Chemical Society. Hazardous Waste and Disposal Considerations. ACS.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. EPA.gov.
  • U.S. Environmental Protection Agency. (2025). Proper Handling of Hazardous Waste Guide. EPA.gov.
  • University of California. ANILINE Standard Operating Procedure. UC Santa Barbara.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1,2,3-1H-Triazole. Fisher Scientific.
  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Carl ROTH.
  • TCI Chemicals. (2018). SAFETY DATA SHEET: 4-(1,2,4-Triazol-1-yl)aniline. TCI Chemicals.
  • ISRES Publishing. (2022). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.